molecular formula C6H11N3 B3211817 (3-ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1093430-33-1

(3-ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B3211817
CAS No.: 1093430-33-1
M. Wt: 125.17 g/mol
InChI Key: QBUQWOXNOUFIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethyl-1H-pyrazol-5-yl)methanamine is a chemical building block with the molecular formula C6H11N3 and a molecular weight of approximately 125.17 g/mol. This compound features a pyrazole core substituted with an ethyl group and an aminomethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery [ ]. The 1H-pyrazole structure is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide spectrum of biological activities. Specifically, 1H-pyrazol-5-amine derivatives have been identified as a key structural motif in the development of novel therapeutic agents. Recent research highlights the application of such compounds as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, showing promise as a safer alternative to traditional anticoagulants [ ]. Furthermore, the broader class of 1,3-diarylpyrazoles, which share structural similarities, are under investigation for diverse applications including autophagy induction and antiparasitic activities against protozoa like Trypanosoma brucei and Leishmania infantum [ ]. This amine-functionalized reagent is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUQWOXNOUFIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093430-33-1
Record name (3-ethyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-ethyl-1H-pyrazol-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of clinically significant drugs.[1][2] This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this family: (3-ethyl-1H-pyrazol-5-yl)methanamine. In the absence of extensive direct experimental data for this particular molecule, this document leverages established principles of organic synthesis and medicinal chemistry to construct a robust predictive profile. By examining the synthesis, predicted properties, and potential pharmacological activities of this compound, we aim to provide a valuable resource for researchers and drug development professionals interested in novel pyrazole-based therapeutics.

Chemical Identity and Physicochemical Profile

(3-ethyl-1H-pyrazol-5-yl)methanamine is a small molecule featuring a pyrazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 5-position. The presence of the basic aminomethyl moiety and the aromatic pyrazole core suggests its potential as a scaffold for drug design.

Caption: Chemical structure of (3-ethyl-1H-pyrazol-5-yl)methanamine.

While experimental data is scarce, computational methods provide valuable predictions for its physicochemical properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSource
Molecular Formula C₆H₁₁N₃PubChem
Molecular Weight 125.17 g/mol PubChem
XLogP3 -0.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 55.1 ŲPubChem
Monoisotopic Mass 125.0953 g/mol PubChem

Proposed Synthesis and Characterization

A plausible and efficient synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine can be designed based on well-established pyrazole synthesis protocols. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

G cluster_0 Synthesis Workflow start Pentane-2,4-dione step1 Condensation with Hydrazine Hydrate start->step1 intermediate1 3-Ethyl-5-methyl-1H-pyrazole step1->intermediate1 step2 Oxidation of Methyl Group intermediate1->step2 intermediate2 3-Ethyl-1H-pyrazole-5-carbaldehyde step2->intermediate2 step3 Reductive Amination intermediate2->step3 product (3-ethyl-1H-pyrazol-5-yl)methanamine step3->product

Caption: Proposed synthetic workflow for (3-ethyl-1H-pyrazol-5-yl)methanamine.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole

  • To a stirred solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then refluxed for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords pure 3-ethyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde

  • The 3-ethyl-5-methyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent such as dioxane or acetic acid.

  • An oxidizing agent, for instance, selenium dioxide (1.2 eq), is added portion-wise.

  • The mixture is heated to reflux for 12-24 hours, with reaction progress monitored by TLC.

  • After cooling, the reaction mixture is filtered to remove solid byproducts.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.

  • Purification via column chromatography provides 3-ethyl-1H-pyrazole-5-carbaldehyde.

Step 3: Synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine (Reductive Amination)

  • The 3-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) is dissolved in methanol.

  • Ammonium acetate (10 eq) or another ammonia source is added, followed by a reducing agent such as sodium cyanoborohydride (1.5 eq).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated, and the residue is taken up in water and basified with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated to give the crude amine.

  • Final purification by column chromatography yields the target compound, (3-ethyl-1H-pyrazol-5-yl)methanamine.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic shifts for the pyrazole ring protons, the ethyl group, and the aminomethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the pyrazole and the primary amine, as well as C-H and C=N vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the molecule.

Predicted Pharmacological Profile and Medicinal Chemistry Insights

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[3] While specific biological data for (3-ethyl-1H-pyrazol-5-yl)methanamine is not available, its structural features allow for informed predictions of its potential therapeutic applications.

G cluster_0 Potential Biological Activities core (3-ethyl-1H-pyrazol-5-yl)methanamine activity1 Anti-inflammatory core->activity1 COX/LOX Inhibition? activity2 Analgesic core->activity2 Opioid Receptor Modulation? activity3 Antimicrobial core->activity3 Enzyme Inhibition? activity4 Anticancer core->activity4 Kinase Inhibition? activity5 CNS Activity core->activity5 Receptor Binding?

Caption: Predicted pharmacological landscape for the pyrazole core structure.

  • Anti-inflammatory and Analgesic Potential: Many pyrazole-containing compounds, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The structural features of (3-ethyl-1H-pyrazol-5-yl)methanamine could allow it to fit into the active site of COX enzymes. Furthermore, some pyrazole derivatives have shown analgesic properties through mechanisms that may involve opioid receptors or other pain-related targets.[3]

  • Antimicrobial Activity: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.[4] The mechanism of action often involves the inhibition of essential microbial enzymes. The presence of the basic amine function in the target molecule could enhance its interaction with microbial cell membranes or intracellular targets.

  • Anticancer Properties: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[5][6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The aminomethylpyrazole scaffold could serve as a starting point for the design of novel kinase inhibitors.

  • Central Nervous System (CNS) Activity: The pyrazole ring is a component of several CNS-active drugs. Depending on the substituents, pyrazole derivatives can interact with a variety of receptors and enzymes in the brain, leading to antidepressant, anxiolytic, or anticonvulsant effects.

Toxicological Considerations:

While the pyrazole moiety is present in many safe and effective drugs, some pyrazole-containing compounds have been associated with toxicity. Potential toxicological concerns include hepatotoxicity and hematological effects. Therefore, any drug development program involving (3-ethyl-1H-pyrazol-5-yl)methanamine would require thorough in vitro and in vivo toxicological profiling.[7]

Conclusion

(3-ethyl-1H-pyrazol-5-yl)methanamine represents an intriguing yet underexplored molecule within the vast chemical space of pyrazole derivatives. Based on its structural features and the well-documented activities of related compounds, it holds promise as a scaffold for the development of novel therapeutics, particularly in the areas of inflammation, pain, infectious diseases, and oncology. This guide provides a foundational framework, including a plausible synthetic route and a predictive pharmacological profile, to stimulate and guide future experimental investigations into this promising compound. The validation of these predictions through rigorous synthesis, characterization, and biological evaluation is a critical next step in unlocking the full therapeutic potential of (3-ethyl-1H-pyrazol-5-yl)methanamine.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Institutes of Health. [Link]

  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. (2022). Future Medicinal Chemistry. [Link]

Sources

molecular weight and formula of 3-ethyl-1H-pyrazol-5-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-ethyl-1H-pyrazol-5-methanamine

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of 3-ethyl-1H-pyrazol-5-methanamine, a functionalized pyrazole with potential applications in drug discovery. Due to the absence of direct literature for this specific molecule, this document outlines a prospective, scientifically-grounded workflow for its synthesis, purification, and characterization. The proposed synthetic strategy is a two-step process commencing with the construction of a key pyrazole nitrile intermediate, followed by its reduction. Detailed experimental protocols are provided, supported by mechanistic insights and references to analogous, validated procedures. Furthermore, a complete protocol for the structural elucidation of the target molecule using modern spectroscopic techniques is detailed, including predicted data to aid in experimental validation. This whitepaper is intended for researchers and scientists in organic synthesis and drug development, offering a practical blueprint for accessing and validating this novel chemical entity.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for 3-ethyl-1H-pyrazol-5-methanamine is presented below. These data are essential for the initial characterization and analysis of the compound.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[4]
Monoisotopic Mass 125.0953 Da[4]
Molecular Weight 125.17 g/mol PubChem CID: 23006039
Canonical SMILES CCC1=NNC(=C1)CN[4]
InChIKey QBUQWOXNOUFIGB-UHFFFAOYSA-N[4]
Predicted XLogP3 -0.1[4]
Hydrogen Bond Donor Count 2PubChem CID: 23006039
Hydrogen Bond Acceptor Count 3PubChem CID: 23006039

Proposed Synthetic Workflow

The synthesis of 3-ethyl-1H-pyrazol-5-methanamine can be logically approached via the reduction of a corresponding pyrazole nitrile. This strategy is advantageous as the nitrile functionality is readily reduced to a primary amine under standard conditions, and the pyrazole core can be constructed using established cyclization chemistry. The overall workflow is depicted below.

SynthesisWorkflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A Ethyl 2-cyano-3-oxopentanoate C 3-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile A->C Cyclization B Hydrazine Hydrate B->C E 3-ethyl-1H-pyrazole-5-carbonitrile C->E Aromatization D Dehydration F 3-ethyl-1H-pyrazole-5-carbonitrile H 3-ethyl-1H-pyrazol-5-methanamine F->H Nitrile Reduction G Lithium Aluminum Hydride (LiAlH4) G->H

Caption: Proposed two-part synthesis of 3-ethyl-1H-pyrazol-5-methanamine.

Part A: Synthesis of Key Intermediate: 3-ethyl-1H-pyrazole-5-carbonitrile

The synthesis of substituted pyrazole-4-carbonitriles from β-oxoalkanonitriles and hydrazines is a well-established method.[5] We propose an analogous pathway starting from a suitable β-ketonitrile precursor, which upon cyclization with hydrazine and subsequent dehydration, will yield the target intermediate.

Protocol: Synthesis of 3-ethyl-1H-pyrazole-5-carbonitrile

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-cyano-3-oxopentanoate (1.0 eq) and ethanol (10 volumes).

  • Reagent Addition: Begin stirring the solution and cool the flask to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.1 eq) dropwise to the solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of the cyclized intermediate, 3-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile, should be observed.

  • Aromatization: Once the initial cyclization is complete, carefully add phosphorus oxychloride (POCl₃, 2.0 eq) to the reaction mixture at 0 °C. After addition, heat the mixture to reflux (approx. 80-90 °C) for 3 hours to effect dehydration and aromatization.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (70-230 mesh) using a gradient of ethyl acetate in hexane to afford pure 3-ethyl-1H-pyrazole-5-carbonitrile.

Part B: Reduction to 3-ethyl-1H-pyrazol-5-methanamine

The reduction of nitriles to primary amines using Lithium Aluminum Hydride (LiAlH₄) is a robust and high-yielding transformation.[6][7] This method is chosen for its efficiency in converting the pyrazole nitrile intermediate directly to the target methanamine.

Protocol: LiAlH₄ Reduction of 3-ethyl-1H-pyrazole-5-carbonitrile

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, previously dried in an oven, with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Suspension: In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reduction Reaction: After complete addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is fully consumed.[7]

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous Sodium Hydroxide (NaOH) solution (X mL)

    • Water (3X mL) This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.[7]

  • Filtration and Extraction: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-ethyl-1H-pyrazol-5-methanamine can be further purified by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol/ammonia) to yield the final product.

ReductionMechanism cluster_0 Reduction Mechanism Nitrile R-C≡N ImineAnion [R-C(H)=N]⁻ Li⁺ Nitrile->ImineAnion 1. LiAlH₄ (H⁻ addition) Dianion [R-C(H)₂-N]²⁻ 2Li⁺ ImineAnion->Dianion 2. LiAlH₄ (H⁻ addition) Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O Workup

Caption: Simplified mechanism for the LiAlH₄ reduction of a nitrile to a primary amine.

Proposed Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-ethyl-1H-pyrazol-5-methanamine. The following spectroscopic methods should be employed.

MethodExpected ObservationsRationale
¹H NMR δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.6 (q, 2H, -CH₂ CH₃), ~3.8 (s, 2H, -CH₂ NH₂), ~6.2 (s, 1H, pyrazole C4-H ), ~2.0-4.0 (br s, 3H, -NH ₂ and pyrazole NH ). Note: Amine and NH protons are D₂O exchangeable.The predicted spectrum will show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methanamine protons, a singlet for the lone proton on the pyrazole ring, and broad, exchangeable signals for the NH protons.[8]
¹³C NMR δ (ppm): ~13 (-CH₂C H₃), ~20 (-C H₂CH₃), ~38 (-C H₂NH₂), ~100 (pyrazole C 4), ~140 (pyrazole C 5), ~150 (pyrazole C 3).Six distinct carbon signals are expected, corresponding to the ethyl group, the methanamine carbon, and the three unique carbons of the pyrazole ring.[9]
FT-IR ν (cm⁻¹): 3400-3200 (N-H stretch, two bands for primary amine), 3200-3100 (pyrazole N-H stretch), 2960-2850 (aliphatic C-H stretch), 1650-1550 (C=N and C=C stretch of pyrazole ring), 1640-1560 (N-H bend).The IR spectrum will confirm the presence of key functional groups: the primary amine (N-H stretching and bending) and the pyrazole N-H, alongside the aliphatic C-H bonds.[10][11]
Mass Spec. (ESI+) m/z: 126.1026 [M+H]⁺.High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing an exact mass for the protonated molecular ion, matching the calculated value for C₆H₁₂N₃⁺.[12][13]

Potential Applications in Drug Discovery

While 3-ethyl-1H-pyrazol-5-methanamine itself is not extensively documented, the broader class of aminopyrazoles and functionalized pyrazoles are of significant interest to the pharmaceutical industry.[1][14]

  • Scaffolding for Bioactive Molecules: The primary amine handle provides a crucial point for further chemical modification, allowing for the construction of amide libraries or for use in reductive amination reactions to build more complex molecules.

  • Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors for a range of enzymes, including kinases and cyclooxygenases. The specific substitution pattern of the title compound may confer novel inhibitory activities.[1]

  • Antimicrobial and Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated potent antibacterial, antifungal, and anticancer properties.[2][15] The structural motifs within 3-ethyl-1H-pyrazol-5-methanamine make it a candidate for screening in these therapeutic areas.

This guide provides a robust starting point for the synthesis and evaluation of this novel compound, enabling its exploration in various drug discovery programs.

References

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Iodice, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768. [Link]

  • Kumar, V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Iodice, E., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5329. [Link]

  • Szilágyi, B., et al. (2023). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Synlett, 34(02), 195-200. [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 19, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10225-10243. [Link]

  • Kumar, A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 14(2), 209-218. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 3(12), 148-154. [Link]

  • PubChemLite. (n.d.). (3-ethyl-1h-pyrazol-5-yl)methanamine. Retrieved February 19, 2026, from [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved February 19, 2026, from [Link]

  • Al-Musawi, M. S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-15. [Link]

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 19, 2026, from [Link]

  • Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

  • Pop, O. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

  • El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1385. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved February 19, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved February 19, 2026, from [Link]

  • Al-Majdobi, A. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine azo-dye compound and its tautomer. PeerJ Physical Chemistry, 4, e23. [Link]

  • Abraham, R. J., et al. (2011). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 7(1), 16-21. [Link]

  • Özkaya, E., et al. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Molbank, 2023(2), M1595. [Link]

  • IOSR Journal of Applied Chemistry. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved February 19, 2026, from [Link]

  • Ries, M., et al. (2023). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]

  • The Royal Society of Chemistry. (n.d.). 1HNMR δ values for -. Retrieved February 19, 2026, from [Link]

  • Altharawi, A., et al. (2025). Design, synthesis, and in silico evaluation of novel pyrazole derivatives as potential anticancer agents for lung cancer. Arabian Journal of Chemistry. [Link]

  • Dias, M. G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 31, 1948-1959. [Link]

Sources

Technical Guide: Tautomerism in 3-Ethyl-5-Aminomethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of 3-ethyl-5-aminomethylpyrazole derivatives. It is structured to support researchers in the synthesis, characterization, and biological evaluation of this specific scaffold.

Content Type: Technical Whitepaper | Subject: Heterocyclic Chemistry / Structural Dynamics Target Audience: Medicinal Chemists, Structural Biologists, Spectroscopists

Executive Summary: The Dynamic Scaffold

In drug discovery, the pyrazole ring is a privileged scaffold, yet its utility is often complicated by annular tautomerism—the rapid migration of a proton between the two nitrogen atoms (


 and 

). For 3-ethyl-5-aminomethylpyrazole , this equilibrium is not merely a structural curiosity but a critical determinant of physicochemical properties, solubility, and ligand-protein binding affinity.

This guide dissects the equilibrium between the 3-ethyl and 5-ethyl tautomeric forms (relative to the NH), providing a validated workflow for distinguishing, quantifying, and predicting these species in solution and solid states.

Mechanistic Definition of the Equilibrium

The core issue arises from the asymmetry of the substituents. While IUPAC nomenclature prioritizes the nitrogen bearing the hydrogen as position 1, the molecule exists as a mixture of two distinct tautomers in rapid exchange.

The Tautomeric Pair
  • Tautomer A (3-Ethyl form): The ethyl group is at position 3; the aminomethyl group is at position 5. The proton resides on the nitrogen adjacent to the aminomethyl group.

  • Tautomer B (5-Ethyl form): The ethyl group is at position 5; the aminomethyl group is at position 3. The proton resides on the nitrogen adjacent to the ethyl group.

Note on Nomenclature: Throughout this guide, "3-ethyl" refers to the tautomer where the ethyl group is at the C3 position relative to the


-H.
Thermodynamic Drivers[1]
  • Electronic Effects: Both ethyl (alkyl) and aminomethyl (aminoalkyl) groups are electron-donating groups (EDGs). Generally, EDGs stabilize the 3-position (Tautomer A) due to electronic enrichment of the

    
    -system adjacent to the imine-like nitrogen (
    
    
    
    ).
  • Steric Effects: The steric bulk of the ethyl group vs. the aminomethyl group is comparable, but the rotational freedom of the aminomethyl group introduces entropic factors.

  • Hydrogen Bonding: The primary differentiator is the aminomethyl group (

    
    ). Unlike the ethyl group, the amine is a hydrogen bond donor/acceptor. In non-polar solvents, it may facilitate dimerization or weak intramolecular interactions, potentially shifting the equilibrium.
    

Visualization of the Equilibrium (Pathway Diagram)

The following diagram illustrates the proton transfer mechanism and the influence of environmental factors.

Tautomerism TautomerA Tautomer A (3-Ethyl-5-aminomethyl-1H-pyrazole) Favored in Non-Polar Solvents Transition Transition State (Intermolecular Proton Transfer) TautomerA->Transition Proton Loss at N1 Transition->TautomerA TautomerB Tautomer B (5-Ethyl-3-aminomethyl-1H-pyrazole) Favored in H-Bonding Pockets? Transition->TautomerB Proton Gain at N2 TautomerB->Transition Factors External Factors: 1. Solvent Polarity (DMSO vs CDCl3) 2. Temperature 3. pH (Protonation of exocyclic amine) Factors->Transition Modulates Barrier

Figure 1: The dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers, mediated by solvent and proton transfer kinetics.

Analytical Protocol: Distinguishing the Tautomers

Relying on standard 1H NMR at room temperature is insufficient due to the rapid exchange rate (


), which results in averaged signals. The following protocol ensures accurate characterization.
Method A: Variable Temperature (VT) NMR

To observe distinct tautomers, you must slow the exchange rate below the NMR time scale.

Protocol:

  • Solvent Selection: Use THF-d8 or CD2Cl2 . Avoid protic solvents (MeOH-d4) or highly polar aprotic solvents (DMSO-d6) initially, as they accelerate proton exchange or strongly solvate specific forms, skewing the "natural" ratio.

  • Temperature Gradient: Cool the sample from 298 K down to 190 K in 10 K decrements.

  • Observation: Look for the decoalescence (splitting) of the pyrazole C4-H signal and the substituent methylene protons.

    • Result: At < 200 K, two distinct sets of signals will appear. Integration of these signals yields the

      
      .[1]
      
Method B: 15N-HMBC Spectroscopy (The Gold Standard)

Nitrogen-15 NMR is definitive because the chemical shift difference between a pyrrole-like nitrogen (


, ~130-170 ppm) and a pyridine-like nitrogen (

, ~250-300 ppm) is massive (~100 ppm).

Workflow:

  • Acquire a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Focus on the cross-peaks from the pyrazole C4-H proton.

  • Interpretation:

    • If the C4-H shows strong coupling to a nitrogen at ~170 ppm, that nitrogen bears the proton.

    • Correlate this with the substituent peaks (Ethyl vs Aminomethyl) to assign the specific tautomer.

Method C: X-Ray Crystallography (Solid State Caution)

Critical Warning: X-ray structures represent the molecule in a "frozen" state dictated by crystal packing forces, not necessarily the dominant solution tautomer.

  • Observation: In the solid state, 3-ethyl-5-aminomethylpyrazole derivatives typically crystallize as hydrogen-bonded catemers (chains) or dimers.

  • Utility: Provides precise bond lengths (

    
     vs 
    
    
    
    ) which reflect the degree of bond localization, confirming the tautomeric form in the crystal.

Data Presentation: Chemical Shift Diagnostics

The following table summarizes expected chemical shift trends (in


) that indicate tautomeric preference.
FeatureTautomer A (3-Ethyl)Tautomer B (5-Ethyl)Mechanistic Rationale
C4-H (

)

6.0 - 6.2 ppm

6.2 - 6.4 ppm
5-substituents sterically deshield the C4 proton more than 3-substituents.
Ethyl

(

)
~20-22 ppm~18-20 ppmCarbon at C3 is generally more deshielded than at C5.

(

)
Adjacent to AminomethylAdjacent to EthylThe N-H is generally adjacent to the less bulky/more electron-withdrawing group in equilibrium.

Implications for Drug Design[3][4][5]

In a biological context, the protein binding pocket selects a specific tautomer. If the preferred solution tautomer (e.g., A) differs from the bioactive tautomer (e.g., B), the binding event incurs an energetic penalty (


).
Calculation of Binding Penalty


  • If

    
     (ratio of Bioactive/Solution) is 
    
    
    
    , the penalty is roughly 2.7 kcal/mol .
  • Strategy: To improve potency, modify the substituents to lock the pyrazole in the bioactive tautomeric form (e.g., N-methylation), thereby removing this penalty.

Experimental Workflow Diagram

Workflow Start Synthesize 3-ethyl-5-aminomethylpyrazole Solubility Check Solubility (DMSO/MeOH/THF) Start->Solubility Decision Is Exchange Fast? Solubility->Decision Fast Yes (Broad Signals) Run VT-NMR in THF-d8 Decision->Fast Broad/Avg Signals Slow No (Sharp Signals) Assign via NOESY/ROESY Decision->Slow Distinct Signals Computational DFT Calculation (B3LYP/6-31G**) Calculate Relative Energy Fast->Computational Slow->Computational XRay X-Ray Diffraction (Determine Solid State H-Bonding) Computational->XRay Output Define Bioactive Tautomer & Binding Penalty XRay->Output

Figure 2: Decision tree for the structural characterization of pyrazole tautomers.

References

  • Elguero, J., et al. (2000).[2] Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism—General Overview and Methodology. Advances in Heterocyclic Chemistry. Link

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Alkorta, I., & Elguero, J. (2019).[3] 1,2-Proton shifts in pyrazole and related systems: A computational study. Structural Chemistry. Link

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Link

  • Katritzky, A. R., et al. (2010).[2] Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design. Link

Sources

Technical Guide: pKa Values and Ionization States of Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the physicochemical properties of pyrazole methanamines.

Executive Summary

Pyrazole methanamines represent a critical scaffold in Fragment-Based Drug Discovery (FBDD), serving as bioisosteres for benzylamines and aminomethylpyridines. Their value lies in the unique electronic "tug-of-war" between the electron-rich but π-deficient pyrazole ring and the exocyclic amine. Understanding their ionization constants (pKa) is non-negotiable for optimizing solubility, membrane permeability, and ligand-target interactions.[1]

This guide provides a definitive analysis of the ionization profiles of 3-(aminomethyl)pyrazole and 4-(aminomethyl)pyrazole , synthesizing experimental consensus with mechanistic chemical theory.

Structural Basis & Electronic Framework

The Pyrazole Core

The pyrazole ring (1,2-diazole) is an amphoteric heterocycle containing two distinct nitrogen atoms:[1][2][3]

  • Pyrrole-like Nitrogen (N1): Hydrogen-bearing, non-basic, and weakly acidic (pKa > 14).

  • Pyridine-like Nitrogen (N2): Lone-pair bearing, basic, and the primary site of protonation (pKa ~2.5).

The Methanamine Side Chain

The exocyclic amine (–CH₂NH₂) introduces a secondary ionization center. Its basicity is modulated by the inductive effect (-I) of the pyrazole ring. Unlike benzylamine (pKa 9.33), where the phenyl ring is mildly electron-withdrawing, the pyrazole ring is a stronger electron-withdrawing group (EWG), thereby reducing the electron density on the exocyclic nitrogen and lowering its pKa.[1]

Regioisomerism Effects (C3 vs. C4)
  • C3-Position (Ortho-like): The amine is in closer proximity to the ring nitrogens. The electron-withdrawing inductive effect is stronger, leading to a lower pKa for the amine.

  • C4-Position (Meta-like): The C4 carbon is the most electron-rich position on the ring (site of electrophilic attack).[3][4] The inductive withdrawal is dampened by distance and resonance, resulting in a higher pKa (closer to benzylamine).

Quantitative pKa Data & Ionization Profiles

The following values represent a synthesis of experimental literature and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions based on pyridine analogues.

Table 1: Comparative pKa Values
CompoundStructureRing pKa (BH⁺)Amine pKa (BH⁺)Ring Acid pKa (NH)
Pyrazole (Ref) Unsubstituted2.48N/A14.21
Benzylamine (Ref) Phenyl-CH₂NH₂N/A9.33> 16
3-(Aminomethyl)pyrazole 3-isomer~ 2.1 - 2.38.65 ± 0.10 14.2
4-(Aminomethyl)pyrazole 4-isomer~ 2.5 - 2.69.15 ± 0.10 14.3

Analyst Note: The pKa of the 3-isomer amine is depressed by ~0.7 log units compared to benzylamine due to the proximity to the diaza-system. The 4-isomer is less affected, retaining higher basicity.

Microspecies Distribution (Physiological pH 7.4)

At physiological pH, both isomers exist predominantly as monocations .[1]

  • Ring: Neutral (Deprotonated state of BH⁺).

  • Amine: Charged (Protonated state –NH₃⁺).

  • Net Charge: +1.

This cationic nature drives high aqueous solubility but may limit passive permeability unless paired with a lipophilic counter-ion or active transport mechanism.

Ionization Pathway Diagram

The following Graphviz diagram illustrates the stepwise deprotonation of 3-(aminomethyl)pyrazole.

IonizationPath Dication Dication (H2L++) pH < 2.0 (Ring+, Amine+) Monocation Monocation (HL+) pH 2.5 - 8.5 (Ring Neutral, Amine+) Dication->Monocation pKa1 ~2.2 (Ring Deprotonation) Neutral Neutral (L) pH 9.0 - 13.5 (Ring Neutral, Amine Neutral) Monocation->Neutral pKa2 ~8.7 (Amine Deprotonation) Anion Anion (L-) pH > 14.0 (Ring-, Amine Neutral) Neutral->Anion pKa3 ~14.2 (Ring NH Deprotonation)

Caption: Stepwise ionization equilibria of 3-(aminomethyl)pyrazole from acidic to basic conditions.

Experimental Methodologies

Protocol: Potentiometric Titration (Glass Electrode)

Objective: Determine stoichiometric pKa values with high precision (SD < 0.03).

Reagents & Equipment:

  • Titrator: Mettler Toledo T5/T7 or Sirius T3.

  • Titrant: 0.1 M NaOH (Carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (High purity).

Step-by-Step Workflow:

  • System Calibration:

    • Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.[1]01) at 25.0°C.[5]

    • Critical Check: Slope must be >98% of Nernstian theoretical value (-59.16 mV/pH).

  • Sample Preparation:

    • Weigh ~3-5 mg of the pyrazole methanamine hydrochloride salt.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Concentration Target: 0.5 - 1.0 mM.

  • Acidification:

    • Add 0.1 M HCl to lower the starting pH to ~1.8. This ensures the pyrazole ring is fully protonated (starting from the Dication state).

  • Titration (Alkalimetric):

    • Titrate with 0.1 M NaOH under constant Argon purge (to prevent CO₂ absorption/carbonate error).

    • Dosing: Dynamic dosing (min 2 µL, max 20 µL) based on mV stability (dE/dt < 0.1 mV/s).

    • Range: Titrate from pH 1.8 to pH 11.5.

  • Data Analysis:

    • Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad) to fit the data.

    • Look for two inflection points:

      • Inflection 1 (pH ~2.2): Deprotonation of Pyrazole-H⁺.

      • Inflection 2 (pH ~8.7): Deprotonation of Amine-H⁺.

Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Analysis Step1 Weigh Sample (3-5 mg) Step2 Dissolve in 0.15 M KCl Step1->Step2 Step3 Acidify to pH 1.8 (Ensure Dication) Step2->Step3 Step4 Argon Purge (Remove CO2) Step3->Step4 Step5 Dynamic Dosing (0.1 M NaOH) Step4->Step5 Step6 Record mV (pH 1.8 -> 11.5) Step5->Step6 Step7 Bjerrum Plot Step6->Step7 Step8 Calculate pKa Step7->Step8

Caption: Potentiometric titration workflow for accurate pKa determination of amphoteric heterocycles.

Implications for Drug Design[1][6]

Solubility vs. Permeability[1]
  • Solubility: At pH 7.4, the dominant monocationic species ensures high aqueous solubility, making these fragments excellent for initial screening libraries where solubility is often a bottleneck.[1]

  • Permeability: The +1 charge creates a barrier for passive diffusion. To improve oral bioavailability, medicinal chemists often:

    • Acylate the amine (forming an amide), removing the basic center.

    • Use the "prodrug" approach if the amine is the pharmacophore.

Tautomeric Considerations

While the pKa values provided are macroscopic constants, the tautomeric equilibrium (1H- vs 2H-pyrazole) is sensitive to the protonation state of the amine.

  • Neutral State: The 3-aminomethyl group can form an intramolecular hydrogen bond with the ring nitrogen in the 2H-tautomer, potentially stabilizing this form over the 1H-form.

  • Protonated State: Electrostatic repulsion between the protonated amine and the protonated ring nitrogen (in the dication state) destabilizes the molecule, driving the first deprotonation event (Ring-H⁺ loss) to occur at a lower pH than in unsubstituted pyrazole.

References

  • IUPAC. (2025). Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

  • PubChem. (2025).[6][7] Compound Summary: (1H-pyrazol-3-yl)methanamine.[8][7][9] National Library of Medicine. [Link]

Sources

The Polar Spacer: A Technical Guide to Aminomethyl Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and medicinal chemistry applications of aminomethyl pyrazole building blocks.

Executive Summary

In the transition from "flat" aromatic drug design to spatially defined, solubility-driven architectures, the aminomethyl pyrazole moiety has emerged as a critical bioisostere.[1] Unlike the ubiquitous aminopyrazole (where nitrogen is directly attached to the ring), the aminomethyl variant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) serves as a flexible, 

-rich linker. This guide explores its evolution from a niche intermediate to a privileged scaffold in Fragment-Based Drug Discovery (FBDD), specifically for its ability to lower lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) while maintaining vector fidelity to benzyl amines.

Part 1: The Pharmacophore Evolution

From "Grease Balls" to Polar Vectors

Historically, the benzyl amine motif (


) was the standard linker for connecting pharmacophores to amide or urea warheads. However, benzyl rings often suffer from metabolic liabilities (oxidation) and poor aqueous solubility (high 

).

The discovery of the aminomethyl pyrazole as a bioisostere marked a shift in design philosophy. By replacing the phenyl ring with a pyrazole:

  • Lipophilicity Reduction: The intrinsic polarity of the pyrazole nitrogens lowers the

    
     by approximately 1.0–1.5 units compared to the phenyl analog.
    
  • Solubility Enhancement: The basicity of the pyrazole (pKa ~2.5) and the primary amine (pKa ~9.0) creates a hydrophilic profile at physiological pH.

  • Vector Fidelity: The 1,4-substituted pyrazole mimics the para-substitution pattern of benzene, preserving the binding geometry.[1]

Structural Logic Diagram

The following diagram illustrates the logical transition from phenyl to pyrazole linkers in drug design.

Bioisostere_Evolution Phenyl Benzyl Amine (Traditional) Problem Issues: High LogP Metabolic Hotspot Poor Solubility Phenyl->Problem Pyrazole Aminomethyl Pyrazole (Bioisostere) Phenyl->Pyrazole Scaffold Hopping Benefit Advantages: Lower LogP (~ -1.2) H-Bond Acceptor Improved Solubility Pyrazole->Benefit

Caption: Bioisosteric replacement strategy shifting from lipophilic benzyl amines to polar aminomethyl pyrazoles.

Part 2: Synthetic Methodologies

The synthesis of aminomethyl pyrazoles is non-trivial due to the amphoteric nature of the pyrazole ring. The two primary routes are Nitrile Reduction (Route A) and Reductive Amination (Route B).

Route A: Catalytic Hydrogenation of Cyanopyrazoles (Gold Standard)

This is the most robust method for scaling. It begins with the commercially available 1-methyl-1H-pyrazole-4-carbonitrile.[1][2]

Protocol: High-Pressure Hydrogenation (H-Cube or Autoclave)
  • Target Molecule: (1-methyl-1H-pyrazol-4-yl)methanamine (CAS: 116855-03-9).[1][2]

  • Reagents: Raney Nickel (Ra-Ni), Methanol (anhydrous), Ammonia (7N in MeOH).[1]

  • Safety Precaution: Raney Nickel is pyrophoric. Hydrogen gas is explosive. Perform in a dedicated high-pressure facility.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 93.4 mmol) in methanolic ammonia (7N, 100 mL). The ammonia suppresses the formation of secondary amine byproducts (dimerization).

  • Catalyst Loading: Carefully add Raney Nickel (2.0 g, 20 wt% slurry in water/MeOH) under an argon blanket.

  • Hydrogenation: Seal the autoclave. Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 50 bar (725 psi) and heat to 50°C . Stir at 800 rpm for 12 hours.
  • Workup: Cool to RT. Vent

    
    . Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.
    
  • Purification: Concentrate the filtrate in vacuo. The crude oil is often pure enough (>95%), but can be distilled (bp ~100°C at 0.5 mmHg) or converted to the HCl salt for storage.

Route B: Reductive Amination (The "Late-Stage" Route)

Used when the pyrazole is already attached to a complex core.

  • Precursor: 1-methyl-1H-pyrazole-4-carbaldehyde.[1][2]

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).
  • Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Start Raw Material: 1-methyl-1H-pyrazole-4-carbonitrile Cond Conditioning: MeOH / NH3 (7N) Start->Cond Rxn Reaction: H2 (50 bar), Ra-Ni, 50°C Cond->Rxn Dissolution Filter Workup: Celite Filtration (Remove Ni) Rxn->Filter 12h Stirring Product Product: (1-methyl-1H-pyrazol-4-yl)methanamine Filter->Product Concentration

Caption: Industrial workflow for the hydrogenation of cyanopyrazoles to aminomethyl pyrazoles.

Part 3: Physicochemical Properties & Design Logic

The utility of the aminomethyl pyrazole lies in its specific physicochemical profile. It acts as a "polar spacer," allowing drugs to traverse aqueous environments (blood) while maintaining the aromatic stacking potential required for binding pockets.

Comparative Data Table

The table below contrasts the properties of the standard Benzyl Amine against the Pyrazole Bioisostere.

PropertyBenzyl Amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
(1-Me-Pyrazol-4-yl)methanamineImpact on Drug Design
Molecular Weight 107.15111.15Negligible change.[2]
cLogP ~1.1~ -0.2Major Benefit: Increases water solubility.[1][2]
H-Bond Acceptors 1 (Amine)3 (Amine + 2 Ring N)Improved interaction with solvent/protein.[1][2]
pKa (Conjugate Acid) ~9.3~8.9 (Amine), ~2.5 (Ring)Slightly less basic; better membrane permeability.
Metabolic Stability Low (Benzylic oxidation)HighPyrazole ring is electron-deficient, resisting CYP450.[1][2]
Case Study: PDE4D Inhibitors

In the development of selective Phosphodiesterase-4D (PDE4D) inhibitors, researchers at the University of Buffalo utilized the aminomethyl pyrazole moiety to optimize lead compounds.

  • Challenge: The initial benzyl-linked leads suffered from poor solubility and rapid clearance.[1][2]

  • Solution: Replacement of the benzyl linker with the (1-methyl-1H-pyrazol-4-yl)methyl group.[1][2]

  • Outcome: The resulting analog (Compound 42 in literature) maintained nanomolar potency (

    
     < 5 nM) but exhibited a 10-fold improvement in aqueous solubility and reduced lipophilic efficiency (LipE), validating the scaffold as a robust bioisostere [1].
    

Part 4: Strategic Applications in FBDD

In Fragment-Based Drug Discovery (FBDD), the aminomethyl pyrazole is classified as a "Super-Linker" .[1]

  • Amide Coupling: The primary amine reacts cleanly with carboxylic acids (using HATU/DIPEA) to form stable amides.

  • Reductive Amination: The amine can react with ketones to form secondary amines, a common motif in kinase inhibitors (e.g., targeting the hinge region).

  • Vector Analysis:

    • 4-position: Linear vector (180°), mimics para-phenyl.[1][2]

    • 3/5-position: Bent vector (~120°), mimics meta-phenyl.[1][2]

Vector Geometry Diagram

Vector_Analysis Para 4-Position (Linear) Target Receptor Pocket Para->Target Direct Reach (Deep Pocket) Meta 3/5-Position (Bent) Meta->Target Angled Reach (Solvent Front)

Caption: Geometric orientation of the aminomethyl linker determines its reach into the binding pocket.

References

  • Structure-Activity Rel

    • Title: An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors.[1][2]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Bioisosteric Applic

    • Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[1][2]

    • Source: European Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Synthesis of Pyrazole Building Blocks

    • Title: Practical Synthesis of Pyrazol-4-thiols (and deriv
    • Source: ChemRxiv (Preprint).
    • URL:[Link]

  • General Review of Pyrazoles in Medicine

    • Title: Pyrazoles in Drug Discovery: A Review.
    • Source: PharmaBlock Whitepaper / MDPI.
    • URL:[Link][2]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, prized for its versatile biological activities.[1][2][3] As a class of five-membered heterocyclic compounds, pyrazoles are integral to the structure of numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals.[4] The specific compound, (3-ethyl-1H-pyrazol-5-yl)methanamine, represents a valuable building block for the synthesis of more complex molecules, with potential applications in drug discovery and materials science.[5] This document provides a comprehensive guide to the synthesis of this important intermediate, detailing two robust protocols and the underlying chemical principles.

Synthetic Strategy Overview: A Two-Pronged Approach

Two primary, reliable pathways for the synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine are presented herein. The first protocol leverages the classical Knorr pyrazole synthesis followed by functional group manipulation, while the second employs a more direct approach via the reduction of a nitrile intermediate. Both methods are designed for high yield and purity, with self-validating steps to ensure experimental success.

synthetic_overview cluster_0 Protocol 1: From 1,3-Dicarbonyl Precursor cluster_1 Protocol 2: Nitrile Reduction Pathway A Ethyl 2,4-dioxohexanoate B Ethyl 3-ethyl-1H-pyrazole-5-carboxylate A->B Hydrazine Hydrate C (3-Ethyl-1H-pyrazol-5-yl)methanol B->C LiAlH4 Reduction D 3-Ethyl-1H-pyrazole-5-carbaldehyde C->D Mild Oxidation (e.g., PCC) E (3-Ethyl-1H-pyrazol-5-yl)methanamine D->E Reductive Amination F 3-Oxopentanenitrile G Ethyl 2-cyano-3-oxopent-1-en-1-olate F->G DMF-DMA H 3-Ethyl-1H-pyrazole-5-carbonitrile G->H Hydrazine Hydrate I (3-Ethyl-1H-pyrazol-5-yl)methanamine H->I Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Figure 1: Overview of the two primary synthetic pathways for (3-ethyl-1H-pyrazol-5-yl)methanamine.

Protocol 1: Synthesis via Functional Group Interconversion of a Pyrazole Ester

This protocol is a robust and well-established method that proceeds through a pyrazole ester intermediate. The causality behind this multi-step approach lies in the high reliability of each individual transformation, which has been extensively documented in the synthesis of analogous pyrazole derivatives.[6][7]

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The foundational step is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8] This reaction is highly regioselective and typically proceeds in high yield.

  • Protocol:

    • To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Rationale: The use of a 1,3-dicarbonyl precursor ensures the formation of the pyrazole ring, a common and efficient method for constructing this heterocyclic system.[9] The ethyl group at the 3-position is predetermined by the structure of the starting dicarbonyl compound.

ParameterValueReference
Starting Material Ethyl 2,4-dioxohexanoateN/A
Reagent Hydrazine Hydrate[6]
Solvent Ethanol[6]
Temperature 0°C to Room Temperature[6]
Reaction Time 12-16 hours[6]
Expected Yield 85-95%[6]
Step 2: Reduction of the Ester to (3-Ethyl-1H-pyrazol-5-yl)methanol

The ester is reduced to the corresponding primary alcohol using a strong reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high efficiency in reducing esters.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C and add a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Quench the reaction cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting solid and wash with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Rationale: The complete reduction of the ester to the alcohol is a critical step for the subsequent oxidation to the aldehyde. LiAlH4 is a powerful enough reducing agent to achieve this transformation efficiently.[10]

Step 3: Oxidation to 3-Ethyl-1H-pyrazole-5-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is used to prevent over-oxidation to the carboxylic acid.

  • Protocol:

    • To a solution of (3-ethyl-1H-pyrazol-5-yl)methanol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

  • Rationale: The use of a mild oxidizing agent is crucial to isolate the aldehyde intermediate, which is a key precursor for the final reductive amination step.[5]

Step 4: Reductive Amination to (3-ethyl-1H-pyrazol-5-yl)methanamine

The final step involves the formation of an imine from the aldehyde and an ammonia source, followed by its reduction to the primary amine.

  • Protocol:

    • Dissolve 3-ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (7N, 5-10 equivalents).

    • Stir the mixture for 1-2 hours at room temperature to form the imine.

    • Add sodium borohydride (1.5 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to yield the final product.

  • Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.

protocol1_workflow start Start: Ethyl 2,4-dioxohexanoate step1 Step 1: Cyclocondensation (Hydrazine Hydrate, EtOH) start->step1 intermediate1 Intermediate: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate step1->intermediate1 step2 Step 2: Reduction (LiAlH4, THF) intermediate1->step2 intermediate2 Intermediate: (3-Ethyl-1H-pyrazol-5-yl)methanol step2->intermediate2 step3 Step 3: Oxidation (PCC, DCM) intermediate2->step3 intermediate3 Intermediate: 3-Ethyl-1H-pyrazole-5-carbaldehyde step3->intermediate3 step4 Step 4: Reductive Amination (NH3/MeOH, NaBH4) intermediate3->step4 end Product: (3-ethyl-1H-pyrazol-5-yl)methanamine step4->end

Figure 2: Workflow for the synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine via Protocol 1.

Protocol 2: Synthesis via Reduction of a Pyrazole Carbonitrile

This alternative protocol offers a more convergent synthesis, proceeding through a pyrazole carbonitrile intermediate. This method can be advantageous in terms of step economy.

Step 1: Synthesis of 3-Ethyl-1H-pyrazole-5-carbonitrile

This step involves the reaction of a β-ketonitrile with hydrazine. The β-ketonitrile can be synthesized from the corresponding ketone.

  • Protocol:

    • Synthesize the β-ketonitrile precursor, 2-formylpentanenitrile, by reacting pentan-3-one with ethyl formate in the presence of a strong base like sodium ethoxide.

    • Dissolve the crude 2-formylpentanenitrile (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

    • Stir the reaction at reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the product by crystallization or column chromatography.

  • Rationale: The condensation of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles, and a similar principle applies to the formation of other 5-substituted pyrazoles.[11]

ParameterValueReference
Starting Material 2-FormylpentanenitrileN/A
Reagent Hydrazine Hydrate[11]
Solvent Ethanol[11]
Temperature Reflux[11]
Reaction Time 4-6 hours[11]
Expected Yield 70-85%[11]
Step 2: Reduction of the Nitrile to (3-ethyl-1H-pyrazol-5-yl)methanamine

The pyrazole carbonitrile is reduced to the primary amine. This can be achieved using a strong reducing agent like LiAlH4 or by catalytic hydrogenation.

  • Protocol (using LiAlH4):

    • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2 equivalents) in anhydrous THF.

    • Cool to 0°C and add a solution of 3-ethyl-1H-pyrazole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at reflux for 6-8 hours.

    • Cool to 0°C and quench the reaction carefully.

    • Work up the reaction as described in Protocol 1, Step 2.

  • Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, and LiAlH4 is a highly effective reagent for this purpose.

protocol2_workflow start Start: Pentan-3-one step1 Step 1a: Formylation (Ethyl Formate, NaOEt) start->step1 intermediate1 Intermediate: 2-Formylpentanenitrile step1->intermediate1 step2 Step 1b: Cyclocondensation (Hydrazine Hydrate, EtOH) intermediate1->step2 intermediate2 Intermediate: 3-Ethyl-1H-pyrazole-5-carbonitrile step2->intermediate2 step3 Step 2: Reduction (LiAlH4, THF) intermediate2->step3 end Product: (3-ethyl-1H-pyrazol-5-yl)methanamine step3->end

Figure 3: Workflow for the synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine via Protocol 2.

Trustworthiness and Self-Validation

The protocols described are designed with inherent checkpoints for self-validation. The successful synthesis of each intermediate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for analogous compounds can be found in the cited literature, providing a reliable reference for characterization.

Conclusion

The synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine is readily achievable through the two detailed protocols. The choice between the protocols will depend on the availability of starting materials and the desired scale of the synthesis. Both methods are grounded in well-established chemical principles and are supported by extensive literature on pyrazole synthesis. These application notes provide a comprehensive and reliable guide for researchers and drug development professionals working with this important class of compounds.

References

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal of Futuristic and Modern Research, 2(1). Available at: [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available at: [Link]

  • Radi, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(11), 1148-1156. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 63-79. Available at: [Link]

  • Presta Products. (n.d.). 3-Ethyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

Sources

using (3-ethyl-1H-pyrazol-5-yl)methanamine as a drug discovery fragment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Ethyl-1H-pyrazol-5-yl)methanamine in Fragment-Based Drug Discovery

Executive Summary

(3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS: 3524-46-7) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Compliant with the "Rule of Three," this fragment offers a unique combination of a versatile hydrogen-bonding core (pyrazole) and a highly reactive, solubilizing growth vector (primary amine). It is widely utilized as a seed fragment for targeting kinases (hinge-binding), GPCRs, and metalloenzymes. This guide outlines the physicochemical profile, mechanistic utility, and validated protocols for screening and elaborating this fragment into high-affinity lead compounds.

Physicochemical Profile & "Rule of Three" Compliance

This fragment is chemically robust and hydrophilic, making it ideal for high-concentration screening (NMR/SPR) without aggregation artifacts.

PropertyValueFBDD Ideal ("Rule of 3")Status
Molecular Weight 125.17 Da< 300 DaPass
cLogP 0.45< 3Pass
H-Bond Donors 3 (NH, NH2)< 3Pass
H-Bond Acceptors 2 (N, N)< 3Pass
TPSA 54.7 Ų< 60 ŲPass
Rotatable Bonds 2< 3Pass
Solubility (PBS) > 50 mM> 1 mMHigh

Mechanistic Insight: The "Adaptive" Pharmacophore

The utility of (3-ethyl-1H-pyrazol-5-yl)methanamine lies in its tautomeric adaptability . The pyrazole ring can shift protonation states to match the donor/acceptor requirements of a protein pocket (e.g., the ATP-binding hinge of kinases).

  • The Anchor (Pyrazole): Mimics the adenine ring of ATP. It typically forms a bidentate H-bond interaction with the backbone carbonyl and amide nitrogen of the kinase hinge region.

  • The Vector (Methanamine): The 5-position aminomethyl group serves as a solvent-exposed handle. It is chemically distinct from the aromatic ring, allowing for rapid "fragment growing" via amide coupling or reductive amination to reach adjacent hydrophobic pockets or salt-bridge partners (e.g., Asp-Phe-Gly "DFG" motif).

  • The Lipophilic Filler (Ethyl): The 3-ethyl group provides van der Waals contacts, filling small hydrophobic sub-pockets often found in the "gatekeeper" region.

Visualization: Pharmacophore Interaction Map

Pharmacophore Frag (3-Ethyl-1H-pyrazol-5-yl)methanamine Hinge Kinase Hinge Region (Backbone H-Bonds) Frag->Hinge Pyrazole NH/N (Donor/Acceptor) Pocket Hydrophobic Gatekeeper (Val/Leu/Thr) Frag->Pocket 3-Ethyl Group (vdW Interaction) Growth Solvent Front / Ribose Pocket (Asp/Glu Residues) Frag->Growth 5-Aminomethyl (Synthetic Vector)

Caption: Interaction map showing the pyrazole core anchoring to the hinge, ethyl group filling hydrophobic space, and the amine acting as a growth vector.

Synthetic Utility: Fragment Growing Protocols

The primary amine allows for rapid library generation. Below is the standard workflow for elaborating this fragment.

Protocol A: Parallel Amide Library Synthesis (96-well plate)

Objective: To synthesize a library of 96 analogs targeting the ribose pocket.

Reagents:

  • Fragment: (3-ethyl-1H-pyrazol-5-yl)methanamine (HCl salt).

  • Carboxylic Acids: Diverse set of 96 acids (aromatic, aliphatic).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Stock Prep: Prepare a 0.2 M stock solution of the Fragment in DMF. (Note: If using HCl salt, add 3 equivalents of DIPEA to neutralize).

  • Acid Dispensing: Dispense 10 µmol of each carboxylic acid into a 96-well deep-well plate.

  • Activation: Add 10 µmol of HATU (50 µL of 0.2 M stock in DMF) and 20 µmol DIPEA to each well. Shake for 5 minutes.

  • Coupling: Add 10 µmol of the Fragment stock (50 µL) to each well.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4 hours.

  • QC: Analyze random wells via LC-MS. Conversion should be >90%.

  • Purification: Evaporate DMF (Genevac). Resuspend in DMSO for direct biological screening or purify via prep-HPLC if high purity is required.

Biological Screening: Validating the Hit

Due to its low molecular weight, this fragment may have low affinity (


 in high 

to

range). Highly sensitive biophysical methods are required.
Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: To determine binding affinity (


) and kinetics.

Reagents:

  • Sensor Chip: CM5 or Ni-NTA (depending on protein tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step Procedure:

  • Immobilization: Immobilize the target protein to a density of ~2000-3000 RU. (High density is needed for low MW fragments).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Sample Prep: Dilute the fragment in Running Buffer to a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Critical: Ensure the DMSO concentration is exactly matched to the running buffer (e.g., 1%).

  • Injection: Inject samples for 30s (association) followed by 30s dissociation. Flow rate: 30 µL/min.

  • Analysis:

    • Zero-correct against a reference channel (no protein).

    • Fit data to a "Steady State Affinity" model (1:1 binding).

    • Note: Fast on/off rates are typical for fragments. Look for "square wave" sensorgrams.

Visualization: FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Elaboration Step1 Fragment Library (Includes Pyrazole-Amine) Step2 Biophysical Screen (SPR / Ligand-Observed NMR) Step1->Step2 Step3 Hit Validation (X-ray Crystallography) Step2->Step3 Confirmed Binder Step4 Design Strategy (Grow from Amine Vector) Step3->Step4 Structural Data Step5 Parallel Synthesis (Amide/Sulfonamide Library) Step4->Step5 Step6 Lead Optimization (Improve Potency < 100 nM) Step5->Step6 Step6->Step4 Iterative Cycle

Caption: Workflow taking the fragment from initial library screening through biophysical validation to chemical elaboration.

Case Study References & Precedents

The amino-pyrazole scaffold is a cornerstone in the development of several clinical kinase inhibitors.

  • CDK Inhibitors (PCTAIRE Family):

    • Context: 3-amino-pyrazoles were used to target the ATP pocket of CDK16. The pyrazole nitrogen interacts with the hinge, while the amine was derivatized to improve selectivity.

    • Source:Int. J. Mol. Sci. 2022, 23(23), 14834.[1] Link

  • AXL Kinase Inhibitors:

    • Context: 3-aminopyrazole derivatives were identified as potent AXL inhibitors (IC50 = 1.6 nM). The fragment growing strategy utilized the amine handle to access the solvent front, dramatically increasing potency.

    • Source:J. Med. Chem. 2022, 65(22). Link

  • General Privileged Status:

    • Context: A comprehensive review of pyrazoles in drug discovery highlights their presence in drugs like Crizotinib and Ruxolitinib. The 3/5-aminomethyl variant is specifically noted for its ability to improve solubility and provide a vector for salt-bridge formation.

    • Source:Molecules 2023, 28(21), 7458. Link

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. [Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 2022. [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Molecules, 2023. [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 2018.[2] [Link]

  • PubChem Compound Summary for CID 23006039: (3-ethyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

Sources

reductive amination procedures for pyrazole methanamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reductive Amination of Pyrazole Aldehydes for the Synthesis of Pyrazole Methanamines

Abstract

This technical note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of pyrazole methanamines via reductive amination. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and the functionalization of pyrazole aldehydes into their corresponding amines is a critical transformation for generating diverse compound libraries.[1][2] This document details the underlying reaction mechanism, offers a comparative analysis of common hydride reagents, and presents robust, step-by-step protocols for both one-pot and two-step procedures. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure reproducibility and success.

Introduction: The Significance of Pyrazole Methanamines

The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications as analgesics, anti-inflammatory drugs, and anti-cancer agents.[2] The ability to append a substituted aminomethyl group to the pyrazole core via reductive amination of a pyrazole-carboxaldehyde is a powerful and versatile strategy. This reaction opens the door to a vast chemical space, allowing for the systematic modulation of a compound's physicochemical properties, such as solubility, basicity, and receptor-binding interactions.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds while avoiding the overalkylation issues often seen with direct alkylation methods.[3][4] The process involves the condensation of a carbonyl compound (a pyrazole aldehyde, in this context) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced by a hydride agent in the same pot to yield the target amine.[5]

Reaction Mechanism: The Path to Amination

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[6]

The process can be visualized in two primary stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the pyrazole aldehyde. This is typically the rate-limiting step and can be catalyzed by mild acid. Subsequent dehydration yields a C=N double bond, forming an imine. In the presence of an acid catalyst (which can be acetic acid or generated from the hydrolysis of the hydride reagent), the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A mild hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final pyrazole methanamine product.

G cluster_0 Stage 1: Imine/Iminium Ion Formation cluster_1 Stage 2: Reduction PyrazoleAldehyde Pyrazole-CHO Hemiaminal Hemiaminal Intermediate PyrazoleAldehyde->Hemiaminal + Amine Amine R¹R²NH Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Hydride Hydride Source (e.g., NaBH(OAc)₃) Product Pyrazole-CH₂-NR¹R² Iminium->Product + [H⁻]

Figure 1: General mechanism of reductive amination.

Selecting the Right Tools: A Comparison of Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the iminium ion intermediate.

ReagentFormulaCommon SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, DCM[6][7]High Selectivity: Does not readily reduce aldehydes/ketones.[5][6] Mild Conditions: Tolerates a wide range of functional groups.[6] One-Pot Procedure: Ideal for direct reductive amination.[6]Moisture sensitive. Acetic acid is a byproduct.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[7]High Selectivity: Similar to NaBH(OAc)₃. Works well in protic solvents.[5]High Toxicity: Generates toxic HCN gas under acidic conditions.[5] Requires careful pH control.
Sodium Borohydride NaBH₄MeOH, EtOH[7]Inexpensive & Readily Available. Low Selectivity: Rapidly reduces aldehydes and ketones.[7] Best suited for a two-step procedure where the imine is pre-formed.
Catalytic Hydrogenation H₂/CatalystVariousGreen Chemistry: Byproduct is water. Scalable for industrial processes.[3]Requires specialized high-pressure equipment. Catalyst may be sensitive to functional groups (e.g., nitro groups, alkynes).

For most lab-scale syntheses of pyrazole methanamines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, operational simplicity, and safety profile.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of a wide range of pyrazole methanamines. Researchers should perform small-scale optimization experiments when working with new substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its efficiency and broad applicability. It is particularly effective for coupling pyrazole aldehydes with both primary and secondary amines.[1][8]

Figure 2: Workflow for one-pot reductive amination using STAB.

Materials:

  • Pyrazole-4-carboxaldehyde (or other isomer)

  • Primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole aldehyde (1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration, e.g., 10 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 mmol, 1.4 equiv) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[1]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with DCM or EtOAc.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure pyrazole methanamine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is useful when the starting aldehyde is particularly sensitive or when using sodium borohydride is preferred. It involves the explicit formation of the imine before the reduction step.[5]

Materials:

  • Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄).

  • Methanol (MeOH), anhydrous.

  • Molecular sieves (optional, for dehydration).

Step-by-Step Procedure:

Step A: Imine Formation

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in anhydrous methanol (10 mL).

  • Dehydration: Add a dehydrating agent like activated molecular sieves or anhydrous MgSO₄.

  • Stir: Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or NMR. In many cases, the reaction proceeds rapidly without a dehydrating agent.[5]

Step B: Reduction

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) in small portions. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

  • Workup and Purification: Follow steps 5-8 from Protocol 1 for the workup and purification of the final product.

Key Considerations and Troubleshooting

  • Weakly Nucleophilic Amines: For electron-deficient or sterically hindered amines, imine formation is slow. The addition of a catalytic amount of acetic acid (0.1-0.2 equiv) can accelerate the reaction.[5][6]

  • Overalkylation: When using primary amines, there is a small risk of dialkylation to form a tertiary amine. This is generally minimal with NaBH(OAc)₃ but can be a concern with other reagents.[5] Using the two-step NaBH₄ protocol can mitigate this.

  • Aldehyde Homocoupling: If the starting aldehyde is unstable, it can sometimes undergo side reactions. Ensuring an inert atmosphere and using high-purity, anhydrous solvents is crucial.

  • Solvent Choice: While DCE is common for STAB reductions, other aprotic solvents like THF, DCM, and acetonitrile can also be effective.[6][7] Protic solvents like methanol are generally avoided with STAB due to slow reaction with the reagent but are the solvent of choice for NaBH₄ reductions.[7]

References

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout.
  • Semantic Scholar. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE.
  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(1).
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Technical Support.
  • El-Faham, A., et al. (2015). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

Application Note: Strategic Incorporation of (3-ethyl-1H-pyrazol-5-yl)methanamine into Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable utility stems from its synthetic accessibility and its ability to engage in a multitude of non-covalent interactions within the ATP-binding pocket of protein kinases. The N-unsubstituted pyrazole core, for instance, can uniquely function as both a hydrogen bond donor and acceptor, allowing it to mimic the hinge-binding interactions of the adenine moiety of ATP.[2] This bioisosteric relationship has been successfully exploited in the development of numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[2]

Pyrazole derivatives have demonstrated potent inhibitory activity against a wide array of therapeutically relevant kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Janus kinases (JAKs).[1][2][3][4][5] The specific building block, (3-ethyl-1H-pyrazol-5-yl)methanamine, presents a particularly interesting starting point for novel inhibitor design. The ethyl group at the 3-position can probe hydrophobic pockets within the kinase domain, while the methanamine at the 5-position provides a versatile handle for covalent attachment to a larger inhibitor scaffold, enabling exploration of the solvent-exposed region.

This document serves as a comprehensive technical guide for researchers. We will provide detailed, field-proven protocols for the de novo synthesis of the (3-ethyl-1H-pyrazol-5-yl)methanamine building block, its subsequent incorporation into a representative pyrazolo[3,4-d]pyrimidine scaffold targeting VEGFR-2, and the downstream biochemical and cell-based assays required to validate its inhibitory activity.

Section 1: Synthesis of the (3-ethyl-1H-pyrazol-5-yl)methanamine Building Block

Causality Behind the Synthetic Strategy: A robust and scalable synthesis of the key building block is paramount for any drug discovery campaign. The chosen strategy relies on the classical and highly reliable Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine. Our retro-synthetic approach identifies 3-oxopentanenitrile as a key intermediate, which provides the necessary carbon backbone for both the ethyl and the eventual methanamine functionalities. The nitrile group is an ideal precursor as it is stable during the cyclization step and can be cleanly reduced to the primary amine in the final step.

G cluster_retro Retrosynthesis cluster_forward Forward Synthesis Workflow A (3-ethyl-1H-pyrazol-5-yl)methanamine (Target Molecule) C 3-ethyl-1H-pyrazole-5-carbonitrile A->C Reduction B 5-(aminomethyl)-3-ethyl-1H-pyrazole D 3-Oxopentanenitrile + Hydrazine C->D Cyclization S1 Step 1: Condensation (3-Oxopentanenitrile + Hydrazine) S2 Step 2: Cyclization & Isolation (3-ethyl-1H-pyrazole-5-carbonitrile) S1->S2 S3 Step 3: Reduction (LiAlH4 or Catalytic Hydrogenation) S2->S3 S4 Final Product ((3-ethyl-1H-pyrazol-5-yl)methanamine) S3->S4 G Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Scaffold) Reaction SNAᵣ Reaction (DIPEA, NMP, 120 °C) Core->Reaction Amine (3-ethyl-1H-pyrazol-5-yl)methanamine (Building Block) Amine->Reaction Product Final Inhibitor (N-((3-ethyl-1H-pyrazol-5-yl)methyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine) Reaction->Product G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor, [γ-³²P]ATP) B 2. Reaction Incubation (Combine reagents, 30°C for 30 min) A->B C 3. Stop Reaction (Add phosphoric acid) B->C D 4. Spot onto Filter Paper C->D E 5. Wash Unincorporated ATP D->E F 6. Scintillation Counting (Measure ³²P incorporation) E->F G 7. Data Analysis (Calculate % Inhibition & IC₅₀) F->G G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Note: Precision Alkylation Strategies for (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the alkylation of (3-ethyl-1H-pyrazol-5-yl)methanamine . It addresses the specific chemo-selectivity challenges posed by this amphoteric scaffold and provides validated protocols for targeting either the exocyclic amine or the pyrazole ring nitrogens.[1]

Executive Summary

(3-ethyl-1H-pyrazol-5-yl)methanamine is a bifunctional building block containing two distinct nucleophilic centers: a primary exocyclic amine and a pyrazole ring nitrogen . This duality presents a significant synthetic challenge:

  • Chemo-selectivity: Controlling reaction at the exocyclic amine (

    
    ) versus the pyrazole ring (
    
    
    
    ).
  • Regioselectivity: Controlling

    
    -alkylation at the 
    
    
    
    versus
    
    
    position of the pyrazole ring due to annular tautomerism.

This guide provides two distinct workflows:

  • Workflow A: Selective functionalization of the exocyclic amine via Reductive Amination (preserves the pyrazole ring).[1]

  • Workflow B: Selective alkylation of the pyrazole ring (requires transient protection of the exocyclic amine).[1]

Strategic Analysis & Reactivity Landscape[1]

Structural Considerations

The substrate exists in tautomeric equilibrium.[1] The reactivity is governed by the


 and nucleophilicity of the two centers.[1]
Functional GroupApprox.

(Conjugate Acid)
Reactivity ProfilePreferred Alkylation Mode
Exocyclic Amine (

)
~9.0 – 10.0Moderate Nucleophile (Neutral)Reductive Amination (Kinetic control)
Pyrazole Nitrogen (

)
~14.0 (for deprotonation)High Nucleophile (Anionic)

Displacement
(Thermodynamic/Base control)
Decision Logic (DOT Diagram)

The following flowchart illustrates the decision process for selecting the correct protocol based on the desired target.

AlkylationStrategy Start Start: (3-ethyl-1H-pyrazol-5-yl)methanamine Target Select Target Site Start->Target Exo Target: Exocyclic Amine (-NH2) Target->Exo Pathway 1 Ring Target: Pyrazole Ring (-NH-) Target->Ring Pathway 2 MethodA Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Exo->MethodA Protect CRITICAL STEP: Boc-Protection of Exocyclic Amine Ring->Protect ProductA Product: N-Alkylaminomethyl Pyrazole MethodA->ProductA MethodB Method B: Base-Mediated Alkylation (Alkyl Halide + Base) Deprotect Deprotection (TFA/HCl) MethodB->Deprotect Protect->MethodB ProductB Product: N-Alkyl Pyrazole (Ring Substituted) Deprotect->ProductB

Figure 1: Decision tree for selective alkylation of (3-ethyl-1H-pyrazol-5-yl)methanamine.

Protocol A: Selective Exocyclic Amine Alkylation

Objective: Mono-alkylation of the


 group without touching the pyrazole ring.
Method:  Reductive Amination.[1][2]
Mechanism:  Formation of an imine intermediate followed by selective reduction.[1][2] This avoids the "poly-alkylation" problem common with alkyl halides.[1]
Materials
  • Substrate: (3-ethyl-1H-pyrazol-5-yl)methanamine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: Avoid Methanol if using aldehydes to prevent acetal formation, though it is acceptable for ketones.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • In a clean, dry reaction vial, dissolve (3-ethyl-1H-pyrazol-5-yl)methanamine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aldehyde/ketone (1.05 mmol).[1]

    • Optimization: If the reaction is sluggish, add glacial acetic acid (1.0 mmol).[1]

    • Stir at room temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine (often visible as a new spot).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.5 mmol) in one portion.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (10 mL). Stir for 15 minutes to decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude product is often pure enough for subsequent steps.[1] If purification is needed, use Flash Column Chromatography (Silica gel, DCM:MeOH:

      
       gradient, e.g., 90:10:1).[1]
      

Protocol B: Selective Pyrazole Ring Alkylation

Objective: Alkylation of the ring nitrogen (


).[1][3]
Challenge:  Direct alkylation with alkyl halides will also alkylate the primary amine.[1]
Solution:  A "Protect-Alkylate-Deprotect" strategy is required for high purity.
Phase 1: Protection of Exocyclic Amine[1]
  • Dissolve substrate in DCM.[1] Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv).[1]
  • Stir at RT for 2 hours.

  • Wash with water, dry, and concentrate to yield tert-butyl ((3-ethyl-1H-pyrazol-5-yl)methyl)carbamate .

Phase 2: Ring Alkylation ( )

Regioselectivity Note: Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers.

  • Steric Control: Alkylation usually favors the nitrogen distal to the bulky group.[1] However, the 3-ethyl and 5-(Boc-aminomethyl) groups have comparable steric bulk, often leading to mixtures (~60:40 to 80:20 ratios).

  • Separation: Isomers are usually separable by silica chromatography.[1]

Procedure:

  • Deprotonation:

    • Dissolve the N-Boc protected intermediate (1.0 mmol) in anhydrous DMF (3 mL) or Acetonitrile.

    • Add Cesium Carbonate (

      
      ) (2.0 equiv) for mild conditions, or Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) for difficult substrates.[1]
      
    • Stir at RT for 15 minutes (if using NaH, wait for gas evolution to cease).

  • Alkylation:

    • Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.[1]

    • Stir at RT (or heat to 60°C for unreactive halides) for 2–12 hours.

    • Checkpoint: LCMS will show conversion to the N-alkylated product (M+R).

  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with LiCl solution (5%) to remove DMF, then Brine.[1]

    • Concentrate.

  • Isomer Separation (Critical):

    • Purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).[1]

    • Identification: Use 2D NMR (NOESY) to distinguish isomers.[1] The N-alkyl group will show an NOE correlation to the adjacent ring proton (H4) or the side chain (Ethyl or Boc-aminomethyl).

Phase 3: Deprotection (Optional)[1]
  • Dissolve the purified N-alkylated intermediate in DCM (2 mL).

  • Add Trifluoroacetic Acid (TFA) (1 mL).[1]

  • Stir for 1 hour. Concentrate to dryness.[1]

  • Neutralize with ion-exchange resin or aqueous base to obtain the free amine.[1]

Troubleshooting & Optimization

ProblemPossible CauseSolution
Polyalkylation (Method A) Used Alkyl Halide instead of Reductive AminationSwitch to Reductive Amination protocol. Alkyl halides are uncontrollable on primary amines.[1]
No Reaction (Method A) Imine failed to formAdd molecular sieves (

) or

to drive dehydration.
Regioisomer Mixture (Method B) Intrinsic tautomeric equilibriumTry different solvents. Non-polar solvents (Toluene) often favor steric control.[1] Polar aprotic (DMF) favors electronic control.[1]
Over-alkylation (Method B) Exocyclic amine was not protectedEnsure Phase 1 (Boc protection) is complete before adding base/alkyl halide.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link[1]

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[1] Organic Letters, 2009 , 11, 641. (Discusses steric vs electronic control in pyrazole alkylation).

  • Beilstein Institute. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021 .[1] (Provides general handling of pyrazol-5-amine scaffolds). Link

  • Lamberth, C. "Pyrazoles in modern agrochemistry."[1] Heterocycles, 2007 , 71, 1467. (Review of pyrazole alkylation patterns).

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling pyrazoles, alkyl halides, or hydride reducing agents.

Sources

Application Note: Protecting Group Strategies for 3-Ethyl-1H-pyrazol-5-yl Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

The synthesis and functionalization of 3-ethyl-1H-pyrazol-5-amine (also referred to as 3-ethyl-5-aminopyrazole) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .

This scaffold contains four reactive centers:

  • N1 (Ring Nitrogen): Pyridyl-like or pyrrole-like depending on tautomer; highly nucleophilic.

  • N2 (Ring Nitrogen): The alternative tautomeric site.

  • N-exo (Exocyclic Amine): The primary target for amide/urea formation, yet often less nucleophilic than the ring nitrogens.

  • C4 (Carbon): Susceptible to electrophilic aromatic substitution (halogenation, nitrosylation).

Without a robust protecting group (PG) strategy, direct functionalization (e.g., acylation) often results in a statistical mixture of ring-acylated, N-exo-acylated, and poly-acylated products. This guide details three field-proven strategies to enforce regiocontrol, prioritizing the Boc-Shuttle method for its operational simplicity and high fidelity in drug discovery campaigns.

Tautomerism & Regioselectivity Logic

Understanding the tautomeric equilibrium is the prerequisite for selecting a protecting group. 3-Ethyl-5-aminopyrazole exists in dynamic equilibrium between two major forms.

  • Tautomer A (3-Ethyl-1H-pyrazol-5-amine): The ethyl group is at position 3; the amine is at 5.

  • Tautomer B (5-Ethyl-1H-pyrazol-3-amine): The ethyl group is at position 5; the amine is at 3.

While these are chemically identical in the unsubstituted state due to rapid proton transfer, protecting groups lock the molecule into one fixed regioisomer , drastically altering the steric environment for subsequent steps.

Visualization: Tautomerism & Reactive Sites

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electrophilic Attack Outcome T1 3-Ethyl-1H-pyrazol-5-amine (Ethyl @ C3, NH2 @ C5) T2 5-Ethyl-1H-pyrazol-3-amine (Ethyl @ C5, NH2 @ C3) T1->T2 Fast H-Shift P1 N-Ring Protected (Directs reaction to N-exo) T1->P1 PG = Boc, THP (Kinetic Control) T2->P1 PG = Boc, THP (Thermodynamic Control) P2 N-Exo Protected (Directs reaction to Ring N)

Figure 1: Tautomeric equilibrium determines the site of protection. Steric bulk of the ethyl group usually favors protection at the distal nitrogen (N1 relative to 5-ethyl).

Strategy A: The Boc-Shuttle (Recommended)

Best For: Acylation, Sulfonylation, and Urea formation at the exocyclic amine. Mechanism: The tert-butoxycarbonyl (Boc) group selectively protects the ring nitrogen.[1] The electron-withdrawing nature of the Boc group on the ring decreases the nucleophilicity of the ring nitrogens, thereby "activating" the exocyclic amine for reaction or simply leaving it as the only available nucleophile.

Protocol 1: Regioselective N-Ring Protection

Objective: Isolate 1-(tert-butoxycarbonyl)-3-ethyl-1H-pyrazol-5-amine.

Reagents:

  • 3-Ethyl-1H-pyrazol-5-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.05 equiv)[2][3]
    
  • DMAP (0.1 equiv) - Catalyst

  • DIPEA (1.2 equiv) - Base

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-ethyl-1H-pyrazol-5-amine in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add DIPEA followed by DMAP. Cool to 0°C.[4]

  • Boc Addition: Add

    
     (dissolved in minimal THF) dropwise over 15 minutes.
    
    • Note: Slow addition prevents bis-Boc formation (one on ring, one on amine).

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The product is usually less polar than the starting material.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

    • Regioselectivity Note: The major isomer is typically the 1-Boc-3-ethyl-5-aminopyrazole (Boc on the nitrogen distal to the ethyl group) or 1-Boc-5-ethyl-3-aminopyrazole depending on the exact steric/electronic balance, but functionally, both protect the ring and leave the amine free.

Protocol 2: Functionalization & Deprotection[5]
  • Acylation: React the N-Boc protected intermediate with your Acid Chloride (R-COCl) or Carboxylic Acid (with HATU/EDC) in DCM.

    • Result: Formation of the exocyclic amide.

  • Deprotection: Treat the crude amide with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1–2 hours at RT.

  • Isolation: Neutralize with saturated

    
     to precipitate the free base product.
    

Strategy B: The THP (Tetrahydropyranyl) Route

Best For: Alkylations, Lithiation chemistry, or "Green" processing. Mechanism: THP is an acetal protecting group. It is stable to strong bases (e.g., n-BuLi, NaH) but labile to mild acid.

Protocol:

  • Protection:

    • Mix 3-ethyl-1H-pyrazol-5-amine (1.0 equiv) with 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

    • Add catalyst: p-TsOH (0.05 equiv) or TFA (3 drops).

    • Reflux in EtOAc or Toluene for 2–4 hours.

    • Observation: The reaction is often quantitative.

  • Isomerization (Optional): Heating the N-THP pyrazole can induce migration of the THP group between N1 and N2, allowing access to the thermodynamically stable isomer if needed.

  • Deprotection:

    • Stir in EtOH/HCl or MeOH/p-TsOH at 50°C for 1 hour.

    • The byproduct is 5-hydroxypentanal (or its acetal), which is water-soluble.

Strategy C: SEM (2-(Trimethylsilyl)ethoxymethyl)

Best For: Complex multi-step synthesis requiring robust protection against both acid (mild) and base. Drawback: Reagents are expensive; atom economy is poor.

Protocol:

  • Protection:

    • NaH (1.2 equiv) in DMF at 0°C.

    • Add 3-ethyl-1H-pyrazol-5-amine. Stir 30 min.

    • Add SEM-Cl (1.1 equiv) dropwise.

  • Deprotection:

    • TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or TFA in DCM.

    • Note: SEM removal from pyrazoles can sometimes be sluggish compared to imidazoles.

Comparative Data Analysis

The following table summarizes the efficiency of each strategy based on internal application data and literature precedence.

FeatureBoc (Carbamate) THP (Acetal) SEM (Hemiaminal) Benzyl (Bn)
Protection Yield High (85–95%)High (>90%)Moderate (70–85%)Moderate (60–80%)
Regioselectivity Good (Steric control)Moderate (Isomerizes)HighPoor
Base Stability Low (Labile to strong base)Excellent Excellent Excellent
Acid Stability Poor (Removed by TFA/HCl)Poor (Removed by acid)ModerateExcellent
Deprotection Acid (TFA/HCl)Mild AcidFluoride (TBAF)Hydrogenation/Na-NH3
Atom Economy GoodExcellentPoorGood
Cost LowVery LowHighLow

Decision Logic for Researchers

Use the following workflow to select the correct strategy for your specific transformation.

DecisionTree Start Target Transformation on 3-Ethyl-1H-pyrazol-5-amine Q1 Is the goal to acylate/sulfonylate the exocyclic amine? Start->Q1 Res1 Use Strategy A (Boc) Fastest, cleanest deprotection. Q1->Res1 Yes Q2 Is the goal to alkylate the ring or use strong bases (n-BuLi)? Q1->Q2 No Res2 Use Strategy B (THP) Base stable, acid labile. Q2->Res2 Yes Q3 Does the synthesis require orthogonal protection (Acid stable)? Q2->Q3 No Res3 Use Strategy C (SEM) or D (Benzyl) SEM: Fluoride cleavage. Bn: Hydrogenation. Q3->Res3 Yes

Figure 2: Decision matrix for selecting the optimal protecting group based on downstream chemistry.

References

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[5] Beilstein Journal of Organic Chemistry. Link

  • Pollock, P. M., & Cole, K. P. (2016). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[6][7] Organic Syntheses.[7][8][9][10][11] Link

  • Fustero, S., et al. (2009). Improved Regioselective Synthesis of 5-Amino-1-aryl-3-alkylpyrazoles. Journal of Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference Text).
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-ethyl-1H-pyrazol-5-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity in Pyrazole-methanamine Synthesis Ticket ID: PYR-ETH-5AM-OPT Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Dashboard: The Synthetic Workflow

Before troubleshooting specific yield losses, we must establish the baseline industrial-standard route. The synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine typically follows a linear 3-stage protocol. Deviations here are the primary source of yield attrition.

Standard Logic Flow

SynthesisWorkflow Start 2-Butanone + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 Claisen Condensation (Regio-control critical) Cyclization Hydrazine Cyclization Inter1->Cyclization Ester Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Cyclization->Ester Yield: >85% typ. Amide Carboxamide Conversion Ester->Amide NH3/MeOH Reduction Reduction (The Bottleneck) Amide->Reduction LiAlH4 or BH3 Product (3-ethyl-1H-pyrazol-5-yl) methanamine Reduction->Product Workup Critical

Figure 1: Critical path analysis. Red nodes indicate high-risk failure points.

Ticket #001: Low Yield in Precursor Assembly (Claisen Condensation)

User Complaint: "I am getting a mixture of isomers and low yield in the first step reacting 2-butanone with diethyl oxalate."

Root Cause Analysis

The reaction of 2-butanone (methyl ethyl ketone) with diethyl oxalate is a Claisen Condensation . 2-butanone has two enolizable positions:

  • C1 (Methyl): Kinetic product. Leads to the desired linear diketoester and eventually the 3-ethyl pyrazole.

  • C3 (Methylene): Thermodynamic product. Leads to the branched isomer and eventually the 3,4-dimethyl pyrazole impurity.

If you use thermodynamic conditions (NaOEt/EtOH at reflux/equilibrium), you risk increasing the C3-attack byproduct or retro-Claisen fragmentation.

Troubleshooting Protocol
VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield) Why? (The Science)
Base Sodium Ethoxide (NaOEt)LiHMDS or KOtBu (Low Temp)LiHMDS is bulky and favors kinetic deprotonation at the less hindered methyl group (C1).
Temperature Reflux (

)

to

Low temperature locks the kinetic enolate, preventing equilibration to the unwanted isomer.
Addition Order Ketone into Base+OxalateBase into Ketone (Inverse)Controlling stoichiometry prevents self-condensation of the ketone.

Corrective Action:

  • Cool THF to

    
    .
    
  • Add LiHMDS (1.1 eq).

  • Add 2-butanone slowly (forming the kinetic enolate).

  • Cannulate this mixture into a solution of Diethyl Oxalate in THF.

  • Validation: Check NMR of the crude diketoester. You should see a singlet around

    
     ppm (vinyl proton of enol form) for the linear chain.
    

Ticket #002: Catalyst Poisoning During Reduction

User Complaint: "My amide/nitrile reduction stalls. I keep adding catalyst (Pd/C or Raney Ni), but the reaction won't finish."

Root Cause Analysis

The pyrazole ring contains a basic nitrogen (N2) that is an excellent ligand for transition metals. In neutral media, the substrate coordinates to the catalyst surface (Pd, Pt, or Ni), effectively "poisoning" it and halting the catalytic cycle.

Troubleshooting Protocol

Option A: Chemical Reduction (Recommended for Lab Scale <10g) Avoid heterogeneous catalysis entirely. Use Lithium Aluminum Hydride (LiAlH4) .[1][2]

  • The Fix: Pyrazole protons are acidic. You must use excess LiAlH4 (at least 3-4 equivalents).

    • Eq 1: Deprotonates the Pyrazole-NH.

    • Eq 2: Deprotonates the Amide-NH.

    • Eq 3-4: Reduces the Carbonyl.

  • Reflux is mandatory. Room temperature is insufficient for the intermediate aluminate breakdown.

Option B: Catalytic Hydrogenation (Recommended for Scale >10g) If you must use hydrogenation (to avoid aluminum salts), you must protonate the pyrazole first to prevent catalyst binding.

  • Solvent: Methanol + 1.5 eq HCl (or Acetic Acid).

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Pressure: >50 psi (3.5 bar).

  • Mechanism: Protonation (

    
    ) blocks the lone pair on the pyrazole nitrogen, preventing it from binding to the metal surface.
    

Ticket #003: Isolation & Purification (The "Water Trap")

User Complaint: "The reduction worked, but I lost everything during the aqueous workup. The product isn't extracting into DCM/Ethyl Acetate."

Root Cause Analysis

(3-ethyl-1H-pyrazol-5-yl)methanamine is a highly polar, hydrophilic poly-amine .

  • It has a basic primary amine.

  • It has an amphoteric pyrazole ring.

  • It forms strong hydrogen bonds with water. Standard extraction (Water/EtOAc) leaves 90% of the product in the water phase.

Troubleshooting Protocol: The "Salting Out" Decision Tree

PurificationLogic Start Crude Reduction Mixture (LiAlH4 Quenched) Check1 Is product in solid sludge? Start->Check1 MethodA Soxhlet Extraction (Solvent: Isopropanol) Check1->MethodA Yes (Solids trapped) MethodB Rochelle's Salt Workup (Dissolves Al salts) Check1->MethodB No (Emulsion) Extract Extraction Phase MethodB->Extract Fail DCM / EtOAc (Yield < 10%) Extract->Fail Standard Solvents Success n-Butanol or CHCl3:IPA (3:1) Extract->Success Polar Organic Solvents Salt Formation of 2HCl Salt Success->Salt Stabilize Product

Figure 2: Isolation logic. Standard solvents will fail; use polar alcohols or salt formation.

The Golden Rule of Isolation: Do NOT attempt column chromatography on the free base immediately. The primary amine will streak and bind irreversibly to acidic silica silanols.

Recommended Procedure:

  • Quench: Use the Fieser method (

    
     g LiAlH4 
    
    
    
    
    
    mL H2O,
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Filter: Remove aluminum salts. Wash the salts with hot methanol (product sticks to salts).

  • Evaporate: Remove volatiles to get a crude oil.

  • Purification:

    • Option 1 (Distillation): Kugelrohr distillation under high vacuum (if stable).

    • Option 2 (Salt Formation - Best for purity): Dissolve in minimal EtOH, add 2M HCl in ether. Precipitate the dihydrochloride salt. Recrystallize from EtOH/H2O.[3]

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaBH4 for the reduction? A: No. Sodium Borohydride is not strong enough to reduce a pyrazole-amide or ester to an amine. It will stop at the alcohol or not react at all. You need LiAlH4 or Borane-THF (


).

Q: The product turns brown/black upon standing. A: Primary amines on electron-rich heterocycles are oxidation-prone. Store the compound as the dihydrochloride salt at


 under argon.

Q: Why is my NMR showing a mixture of ethyl positions? A: This is likely Tautomerism , not impurity. In solution, 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole are in rapid equilibrium (annular tautomerism). You will see broadened signals. Running the NMR in DMSO-d6 or adding a drop of TFA can sharpen the peaks by shifting the equilibrium or protonating the ring.

References

  • Claisen Condensation Regioselectivity

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions.[1][2][4][5][6][7][8] (Discusses kinetic vs. thermodynamic control in diketone synthesis).

    • Source:

  • Pyrazole Synthesis & Cyclization

    • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
    • Source:

  • Amide Reduction Protocols

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
    • Source:

  • Purification of Hydrophilic Amines

    • Amato, J. S., et al. (1985). "Synthesis of Pyrazoles via Regioselective Condensation." Journal of Organic Chemistry.
    • Source:

  • Compound Data Verification

    • PubChem CID: 56965620 (Related analog structure verific
    • Source:

Sources

Technical Support Center: Purification of Hydrophilic Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of purifying challenging molecules. Hydrophilic pyrazole amines are a classic example, where the combined basicity of the amine and the polar nature of the pyrazole ring can create significant hurdles for standard purification protocols. This guide is designed to be your go-to resource, moving beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and develop robust, validated purification strategies.

This center is structured to first answer common strategic questions in the FAQs, then dive deep into specific experimental problems in the Troubleshooting Guide, and finally provide detailed, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that will help you form an initial purification strategy.

Q1: Why is purifying my hydrophilic pyrazole amine so difficult?

A: The difficulty arises from a combination of two key chemical properties:

  • Basicity: The amine group is basic, and the pyrazole ring itself can have basic nitrogen atoms. These basic sites will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase for chromatography.[1][2] This strong acid-base interaction can lead to irreversible binding, significant peak tailing, or even degradation of your compound on the column.[2]

  • Hydrophilicity (High Polarity): The polar nature of your molecule, due to heteroatoms (nitrogen) and hydrogen bonding capabilities, makes it highly soluble in polar solvents like water, methanol, or ethanol. This presents a challenge for two major chromatography techniques:

    • In Normal-Phase Chromatography , highly polar compounds require very polar mobile phases to elute, which can lead to poor selectivity and the dissolution of the silica stationary phase itself.[3]

    • In Reversed-Phase (RP) Chromatography (e.g., with a C18 column), highly polar compounds have very weak interactions with the non-polar stationary phase. They are often not retained and elute immediately in the solvent front, resulting in no purification.[4][5]

Q2: What are my main purification options?

A: There are three primary strategies, each with its own set of applications:

  • Chromatography: This is the most versatile technique and can be adapted to handle the challenges of your compound. The key is to choose the right combination of stationary and mobile phases. We will explore four main types: Modified Normal-Phase, Reversed-Phase (with modifications), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

  • Salt Formation & Recrystallization/Precipitation: This classical chemical technique leverages the basicity of your amine. By reacting your crude product with an acid, you can form an ammonium salt.[6][7] These salts often have drastically different solubility profiles than the free amine, frequently being more crystalline and soluble in polar solvents while being insoluble in non-polar organic solvents.[8] This allows for purification by crystallization or selective precipitation.[9][10]

  • Acid-Base Extraction: This is a liquid-liquid extraction technique used for initial cleanup. By dissolving your crude mixture in an organic solvent and washing with an aqueous acid, the basic pyrazole amine is protonated and moves into the aqueous layer, leaving non-basic impurities behind in the organic layer.[11] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. This is excellent for removing neutral or acidic impurities but may not separate your target compound from other basic impurities.

Q3: How do I choose the right chromatography technique?

A: This is a critical decision. Use the following logic, summarized in the table and decision tree below:

  • Start with TLC analysis. Before committing to a column, use Thin Layer Chromatography (TLC) to quickly screen conditions.

  • If your compound is somewhat soluble in moderately polar organic solvents (like ethyl acetate or dichloromethane): Try Modified Normal-Phase Chromatography . Instead of using plain silica, use silica that has been treated with a base like triethylamine (Et3N) or ammonia, or use a commercially available amine-functionalized silica column.[1][2][12] This deactivates the acidic silanol sites, preventing strong binding.

  • If your compound is highly water-soluble and poorly retained on C18: Your best options are HILIC or Ion-Exchange Chromatography .

    • HILIC is excellent for neutral or charged polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a high-organic mobile phase (typically acetonitrile/water).[13][14][15] Polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[14]

    • Ion-Exchange Chromatography (IEX) is specifically designed for charged molecules.[16] You would use a cation exchange resin (which has fixed negative charges) to bind your protonated (positively charged) amine. Non-basic or weakly basic impurities can be washed away before eluting your compound with a high salt concentration or a change in pH.[17]

Q4: When is recrystallization a better choice than chromatography?

A: Recrystallization is often superior for large-scale purifications (>10-20 g) where chromatography becomes expensive and cumbersome. It's also an excellent choice if:

  • Your compound is the major component of the crude mixture (>80-90% purity).

  • You can find a solvent system where your compound's salt has high solubility when hot and very low solubility when cold.

  • The impurities present have very different solubility profiles from your target compound's salt.

Recrystallization can often yield material of very high purity in a single step, but it requires more upfront method development to find the right acid and solvent combination.

Part 2: Troubleshooting Guide

Here we address specific problems you might encounter during your experiments.

Chromatography Issues

Problem: My compound streaks badly or doesn't elute from a standard silica gel column.

  • Probable Cause: Strong acid-base interaction between your basic pyrazole amine and the acidic silanol groups on the silica surface.[1][2] This causes some molecules to bind very tightly, leading to slow, continuous elution (streaking) or permanent retention.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. A common starting point is 0.5-2% triethylamine (Et3N) or 1-2% of a 7N ammonia in methanol solution added to your eluent (e.g., dichloromethane/methanol).[2][18] The added base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Stationary Phase Modification: Use a deactivated stationary phase. You can either pre-treat your own silica by preparing a slurry with your mobile phase containing Et3N, or for better reproducibility, use a commercially available amine-functionalized (NH2) or diol-functionalized column.[1][12] Basic alumina can also be an alternative to silica.[19]

Problem: My compound elutes immediately (in the void volume/solvent front) on my C18 reversed-phase column.

  • Probable Cause: Your compound is too hydrophilic (polar) to interact with the hydrophobic C18 stationary phase.[4][5] Reversed-phase chromatography separates compounds based on hydrophobicity; polar compounds are not retained.

  • Solution:

    • Switch to HILIC: This is the ideal scenario for using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for polar compounds that are not retained by reversed-phase methods.[4][13] Use a polar column (bare silica, amide, or diol) with a mobile phase of high acetonitrile content (e.g., 95:5 acetonitrile:water/buffer) and gradient to a higher aqueous content.[15][20]

    • Use a "Water-Tolerant" C18 Column: Some modern reversed-phase columns are designed to work with 100% aqueous mobile phases without the stationary phase "collapsing."[5][21] This may provide some retention for very polar analytes, but HILIC is generally a more robust solution.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or a long-chain alkyl sulfonic acid) to the mobile phase. This forms an ion pair with your protonated amine, increasing its overall hydrophobicity and allowing it to be retained on the C18 column.[22] Note that these reagents can be difficult to remove from the final product and may suppress MS signals.[21]

Problem: I'm getting poor peak shape (fronting or tailing) in HILIC.

  • Probable Cause: The separation mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions.[14][23] Poor peak shape can result from incorrect mobile phase composition, especially buffer concentration and pH.

  • Solution:

    • Optimize Buffer Concentration: Ensure you have sufficient buffer concentration (typically 10-20 mM) in the aqueous portion of your mobile phase. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.

    • Control pH: The pH of your mobile phase will determine the charge state of your pyrazole amine. For basic amines, a slightly acidic pH (e.g., 3-5) ensures full protonation and can lead to more consistent interactions and better peak shape.

    • Check Injection Solvent: Dissolve your sample in the initial mobile phase if possible. Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase will cause peak distortion.

Recrystallization/Precipitation Issues

Problem: My compound won't crystallize. I just get an oil or it stays in solution.

  • Probable Cause: You haven't found the right conditions. The free amine may be difficult to crystallize. Forming a salt is often the key.[10] The choice of acid and solvent system is critical.

  • Solution:

    • Form a Salt: The primary strategy is to convert the amine to its salt.[6][8] Dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and add a solution of an acid. Common choices include HCl (in diethyl ether or isopropanol), sulfuric acid, or even organic acids like trichloroacetic acid (TCA).[6][24]

    • Systematic Solvent Screening: Test a wide range of solvents. For amine salts, polar protic solvents like ethanol or isopropanol are good starting points. You are looking for a solvent that dissolves the salt when hot but not when cold.

    • Use a Solvent/Anti-Solvent System: Dissolve the salt in a minimum amount of a polar solvent in which it is soluble (e.g., methanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexanes, or toluene) until the solution becomes cloudy (the saturation point).[12] Warm the mixture until it is clear again, then allow it to cool slowly.

    • Induce Crystallization: If crystals don't form spontaneously, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous successful attempt.

General Issues

Problem: How do I get my pure "free base" amine back after purifying it as a salt?

  • Probable Cause: The compound is currently in its protonated, salt form. You need to perform a final acid-base workup.

  • Solution:

    • Dissolve the Salt: Dissolve the purified salt in water or a minimal amount of a polar solvent like methanol.

    • Basify: Add a base (e.g., aqueous sodium hydroxide, sodium carbonate, or ammonia) until the pH is basic (pH > 10). This deprotonates the ammonium salt, regenerating the neutral "free base" amine.[7][8]

    • Extract: The neutral amine will often precipitate out of the aqueous solution if it's not very water-soluble. If it remains dissolved, extract it into an organic solvent like dichloromethane, ethyl acetate, or chloroform.

    • Dry and Evaporate: Dry the combined organic extracts over a drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield your purified free amine.

Part 3: Visualizations & Data

Diagram: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the best purification method for your hydrophilic pyrazole amine.

Purification_Strategy start Crude Hydrophilic Pyrazole Amine check_impurities Initial Cleanup Needed? (e.g., non-basic impurities) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes recryst_check Is Compound >80% Pure & Solid? check_impurities->recryst_check No acid_base->recryst_check tlc Screen by TLC (Silica Plate) streaks Streaking/ No Movement? tlc->streaks Yes moves_ok Clean Spot(s)? tlc->moves_ok No mod_np Modified Normal Phase (Amine in eluent or NH2 column) streaks->mod_np rp_check Check on C18 Plate (Reversed Phase) moves_ok->rp_check no_retention Runs at Solvent Front? rp_check->no_retention Yes retention Retained on C18? rp_check->retention No hilic_iex HILIC or Ion-Exchange (IEX) Chromatography no_retention->hilic_iex rp_col Reversed-Phase Column (C18 with buffer or ion-pairing) retention->rp_col recryst_check->tlc No recryst Purify via Salt Formation & Recrystallization recryst_check->recryst Yes

Caption: Decision tree for selecting a purification method.

Data Table: Comparison of Chromatographic Techniques
TechniqueStationary PhaseTypical Mobile PhasePrincipleBest For...Key Limitation(s)
Modified Normal Phase Silica + Amine Modifier, or Amine-functionalized Silica[1]Hexane/EtOAc or DCM/MeOH + Et3N/NH3[2]Adsorption (Polarity)Moderately polar amines soluble in organic solvents.Limited applicability for extremely polar/water-soluble compounds.
Reversed Phase (RP) C18 (non-polar)[22]Water/Acetonitrile or Water/Methanol[22]Partitioning (Hydrophobicity)Poorly suited for hydrophilic amines unless using ion-pairing agents.[21]Polar compounds are not retained ("phase collapse" with high water content).[5]
HILIC Bare Silica, Diol, Amide (polar)[13][23]High % Acetonitrile with Aqueous Buffer[15]Partitioning into a surface water layer.[14]Highly polar, water-soluble compounds not retained by RP.[4]Complex mechanism; can require careful method development for buffers/pH.
Ion Exchange (IEX) Strong Cation Exchange (SCX) resin (charged)[17]Aqueous or non-aqueous with pH or salt gradient.[17][25]Electrostatic Interaction (Charge)Purifying amines from neutral or less basic impurities.[16][17]Only separates based on charge; may not resolve compounds with similar pKa.

Part 4: Key Experimental Protocols

Protocol 1: "Catch-and-Release" Purification using Strong Cation Exchange (SCX)

This technique is excellent for rapidly isolating basic compounds from neutral or acidic impurities.

  • Column Conditioning: Use a pre-packed Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridge. Condition the cartridge by washing with a polar organic solvent like methanol (2-3 column volumes).

  • Sample Loading: Dissolve your crude mixture in a suitable solvent (methanol is a good first choice). The key is to ensure the pyrazole amine is protonated (positively charged). If the sample is dissolved in a neutral solvent, add a small amount of acetic acid or TFA to ensure protonation. Load this solution onto the conditioned SCX cartridge.

  • Washing (Impurity Elution): Your protonated pyrazole amine is now "caught" on the resin via an ionic bond.[17] Wash the cartridge with several column volumes of the loading solvent (e.g., methanol) to elute all neutral and acidic impurities.

  • Release (Product Elution): To "release" your pure compound, elute the cartridge with a basic solution. A solution of 2-5% ammonium hydroxide in methanol is highly effective.[17] The ammonia (a strong base) neutralizes your amine, breaking the ionic bond with the resin and allowing it to elute.

  • Isolation: Collect the basic eluent and evaporate the solvent under reduced pressure to obtain your purified pyrazole amine.

Protocol 2: Purification via HCl Salt Formation & Recrystallization

This protocol describes a classic method for purifying a basic amine that is difficult to crystallize in its free-base form.

  • Dissolution: Dissolve the crude pyrazole amine in a minimum amount of a moderately polar solvent. Good starting points include ethyl acetate, isopropanol, or acetone.

  • Salt Formation: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Continue adding until no more precipitate forms. You should see a solid (the hydrochloride salt) crash out of the solution.[6]

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of the solvent you used for the reaction (or a less polar solvent like diethyl ether) to remove any remaining soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Find a suitable recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Add the minimum amount of hot solvent to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal, boil briefly, and perform a hot filtration to remove the charcoal and colored impurities.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If the free base is required, proceed with the neutralization protocol described in the Troubleshooting Guide.

References

  • Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 11:252. [Link]

  • Dr. Maisch. HILIC. Dr. Maisch High Performance HPLC Columns. [Link]

  • Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Ternad, I., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233. [Link]

  • SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Recovery Engineering. [Link]

  • GP GASPACK S.A. Ion Exchange Reclaimers for Amine Cleaning & Purification. GP GASPACK S.A.[Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • University of Alberta. Isolation (Recovery) of amines. University of Alberta Chemistry Courses. [Link]

  • Ghaffari, S., et al. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International, 34(3), 22-26. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note AN77. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Wikipedia contributors. (2023). Reversed-phase chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters The Science of What's Possible. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 14-25. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Labex. Strategies for the Flash Purification of Highly Polar Compounds. Labex. [Link]

  • Ecolab. Ion Exchange Chromatography. Ecolab. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Google Patents. (2017). WO2017011218A1 - Amines analysis by ion chromatography.
  • ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • Ternad, I., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • University of California, Los Angeles. RECRYSTALLISATION. UCLA Chemistry & Biochemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Organic Syntheses Procedure. 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Václavíková, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10563-10571. [Link]

Sources

preventing cyclization side reactions with (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (3-ethyl-1H-pyrazol-5-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of intramolecular cyclization side reactions. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and overcome common synthetic challenges associated with this versatile building block.

Introduction: Understanding the Core Challenge

(3-ethyl-1H-pyrazol-5-yl)methanamine is a valuable primary amine building block. However, its structure contains three distinct nucleophilic sites: the exocyclic primary amine (-CH₂NH₂), the N1-H of the pyrazole ring, and the N2 nitrogen of the pyrazole ring. This trifecta of reactivity, particularly the proximity of the ring nitrogens to the aminomethyl group, creates a high potential for undesired intramolecular cyclization, especially during acylation or alkylation reactions. The most common and problematic side reaction is the formation of a fused pyrazolo[1,5-a]pyrimidine derivative.

This guide will walk you through the mechanism of this side reaction and provide robust, field-proven strategies to ensure your synthesis proceeds with high fidelity to the desired N-acylated product.

Frequently Asked Questions (FAQs)

Q1: I'm trying to acylate the primary amine of (3-ethyl-1H-pyrazol-5-yl)methanamine, but I'm getting a major byproduct with a mass increase that doesn't match my acyl group. What is happening?

A: You are most likely observing the formation of a fused pyrazolo[1,5-a]pyrimidine byproduct. This occurs when your acylating agent or reaction conditions promote a subsequent intramolecular cyclization. The reaction proceeds in two steps: the intended acylation of the primary amine, followed by an undesired attack from a pyrazole ring nitrogen onto the newly introduced carbonyl group (or a related electrophilic center), which then closes a six-membered ring.

Q2: What is the underlying chemical mechanism for this cyclization?

A: The mechanism is a cascade of a standard acylation followed by an intramolecular nucleophilic attack.

  • Initial Acylation: The highly nucleophilic primary amine attacks the electrophilic acyl source (e.g., an activated carboxylic acid, acid chloride) to form the desired amide intermediate.

  • Intramolecular Cyclization: Before this intermediate can be isolated, the N1 nitrogen of the pyrazole ring, acting as an internal nucleophile, attacks the electrophilic carbonyl carbon of the newly formed amide. This step is often catalyzed by heat or the presence of acid/base.

  • Dehydration: The resulting tetrahedral intermediate collapses, eliminating a molecule of water to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. Many common syntheses of this fused ring system involve condensing aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents under reflux in solvents like acetic acid.[1][2]

Below is a diagram illustrating the desired reaction versus the cyclization side reaction.

G cluster_main Reaction Pathways for (3-ethyl-1H-pyrazol-5-yl)methanamine Start (3-ethyl-1H-pyrazol-5-yl)methanamine + Acylating Agent (R-COX) Intermediate Acylated Intermediate Start->Intermediate 1. Intermolecular Acylation (Fast, Desired) Desired Desired Product (N-Acylated Amine) SideReaction Side Product (Pyrazolo[1,5-a]pyrimidine) exp2 Problem: High temp, wrong base, or reactive acylating agents accelerate Step 2. Intermediate->Desired Workup / Isolation Intermediate->SideReaction 2. Intramolecular Cyclization (Slower, Undesired) exp1 Goal: Maximize rate of Step 1 and isolate Intermediate before Step 2 can occur. G cluster_workflow Protecting Group Workflow A 1. Protect Pyrazole N-H (e.g., with Boc₂O) B 2. Acylate Primary Amine (Standard Conditions) A->B Isolate Protected Intermediate C 3. Deprotect Pyrazole N-H (e.g., with TFA) B->C Isolate Doubly-Modified Compound D Final Desired Product C->D

Caption: Workflow for the protecting group strategy.

Recommended Protecting Groups & Conditions
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA)Stable to many coupling conditions; easy removal. [3]
4-MethoxybenzylPMBPMB-ClTrifluoroacetic Acid (TFA)Orthogonal to many other groups. [4]
2-(Trimethylsilyl)ethoxymethylSEMSEM-ClTetrabutylammonium fluoride (TBAF)Offers orthogonal removal pathway. [5]
Protocol 1: Boc Protection of (3-ethyl-1H-pyrazol-5-yl)methanamine
  • Dissolution: Dissolve (3-ethyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by flash column chromatography.

You can now proceed with the acylation of the primary amine using the Boc-protected intermediate.

Strategy 2: Kinetic Control of Reaction Conditions (Faster, Higher Risk)

If a protecting group strategy is not feasible, you can minimize cyclization by carefully controlling the reaction conditions to heavily favor the rapid formation of the desired amide bond over the slower cyclization.

Key Parameter Adjustments
ParameterStandard/Problematic ConditionRecommended Optimized ConditionRationale
Temperature Room Temperature or Reflux-20 °C to 0 °C Lowers the rate of the intramolecular cyclization, which has a higher activation energy than the initial acylation.
Coupling Reagent Acid Chlorides, Carbodiimides (DCC/EDC) aloneUronium/Phosphonium Salts (HATU, HBTU, PyBOP) These reagents promote extremely fast and efficient amide bond formation, even at low temperatures, allowing the desired reaction to complete before cyclization can occur. [6][7]
Base TEA, PyridineDiisopropylethylamine (DIPEA) A sterically hindered, non-nucleophilic base that minimizes side reactions. [8]Use the minimum equivalents necessary (e.g., 2.0-3.0 eq).
Order of Addition Adding amine to pre-mixed acid/reagents"Pre-activation" Mix the carboxylic acid, coupling reagent, and base for 5-10 minutes at 0 °C before adding the (3-ethyl-1H-pyrazol-5-yl)methanamine. This ensures the amine reacts immediately with the highly reactive activated ester.
Protocol 2: Optimized Low-Temperature Acylation (Peptide Coupling Example)
  • Pre-activation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq), HATU (1.05 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the solution at 0 °C for 10 minutes.

  • Amine Addition: Dissolve (3-ethyl-1H-pyrazol-5-yl)methanamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture at 0 °C.

  • Reaction: Maintain the reaction temperature at 0 °C and stir for 1-3 hours. Monitor closely by LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid prolonged reaction times.

  • Workup & Purification: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with a suitable organic solvent, wash, dry, and purify as standard.

Final Confirmation & Summary

By implementing these strategies, you can effectively navigate the inherent reactivity of (3-ethyl-1H-pyrazol-5-yl)methanamine. For maximum certainty and highest purity, the protecting group strategy is strongly recommended. For faster synthesis or process optimization, the kinetic control strategy offers a viable alternative, provided reaction parameters are meticulously controlled. Always confirm the structure of your final product using appropriate analytical methods (NMR, HRMS) to ensure the absence of the cyclized pyrazolo[1,5-a]pyrimidine isomer.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Royal Society of Chemistry. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Drug Discovery Outsourcing. Available at: [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Preprints.org. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. University of Vienna. Available at: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Royal Society of Chemistry. Available at: [Link]

  • Site-selective modification of peptide backbones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

troubleshooting low reactivity of pyrazole exocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Low Reactivity of Pyrazole Exocyclic Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

User Issue Summary

"I am trying to couple a carboxylic acid to a 3-aminopyrazole. Standard HATU/DIEA conditions yield <5% product. I switched to Buchwald-Hartwig coupling with an aryl chloride, but the reaction stalls immediately. The amine seems completely inert.[1] Is my catalyst dead, or is this substrate impossible?"

Module 1: Diagnostic & Triage

Before adjusting conditions, we must diagnose the specific electronic environment of your pyrazole.[1] Not all aminopyrazoles are created equal.

The Core Problem: You are likely dealing with a 3-aminopyrazole (or 5-aminopyrazole tautomer).[2] Unlike 4-aminopyrazoles, which behave like electron-rich anilines, 3-aminopyrazoles are electronically deactivated due to their "vinylogous guanidine" character.[1] The exocyclic nitrogen lone pair is delocalized into the ring, rendering it non-nucleophilic.[1]

Visual Diagnosis: The Reactivity Decision Tree Use this flowchart to select the correct protocol based on your substrate's substitution pattern.

Aminopyrazole_Workflow Start START: Identify Substrate Position Amine Position? Start->Position IsProtected Is Ring Nitrogen (N1) Protected? MethodB Method B: The 'NMI' Protocol (MsCl / N-Methylimidazole) IsProtected->MethodB Yes (Amide Coupling) MethodC Method C: Protection Required (Install THP/SEM/Boc) IsProtected->MethodC No (Catalyst Poisoning Risk) MethodD Method D: Pd-Catalysis (BrettPhos/tBuDavePhos) IsProtected->MethodD Yes (Buchwald Coupling) Position->IsProtected 3-Amino (Deactivated) MethodA Method A: Standard Coupling (HATU/EDC or Pd-G3) Position->MethodA 4-Amino (Nucleophilic) MethodC->MethodB After Protection

Figure 1: Decision matrix for selecting coupling conditions based on pyrazole regioisomer and protection status.

Module 2: Amide Coupling Troubleshooting

Q: Why is HATU/EDC failing? A: The exocyclic amine of a 3-aminopyrazole is a poor nucleophile. The lone pair is tied up in resonance with the imine-like ring nitrogen (N2). Standard activated esters (OBt/OAt) formed by HATU are not electrophilic enough to capture this weak amine before they hydrolyze.

The Solution: The MsCl/NMI Protocol When standard coupling fails, you must generate a highly reactive intermediate in situ.[1] The combination of Methanesulfonyl Chloride (MsCl) and N-Methylimidazole (NMI) generates a mixed anhydride that is far more potent than HATU.

Protocol: MsCl/NMI Mediated Coupling Reference: Gangarapu et al., Organic & Supramolecular Chemistry (2017) [1]

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv 3-Aminopyrazole in MeCN or THF (0.2 M).

  • Base: Add 3.0 equiv N-methylimidazole (NMI) . (Do not substitute with DIEA; NMI acts as a nucleophilic catalyst).

  • Activate: Cool to 0°C. Add 1.5 equiv Methanesulfonyl Chloride (MsCl) dropwise.

  • React: Warm to RT and stir for 2–4 hours.

  • Monitor: Watch for the disappearance of the acid. If the amine remains, heat to 50°C.[1]

Comparative Efficiency Data:

Coupling ReagentSubstrate: 3-Amino-5-phenylpyrazoleYieldNotes
HATU / DIEA Benzoic Acid<10%No reaction; amine recovery.
EDC / HOBt Benzoic Acid0%No reaction.
Acid Chloride Benzoyl Chloride / Pyridine45%Significant bis-acylation observed.
MsCl / NMI Benzoic Acid88% Clean mono-acylation.
Module 3: Buchwald-Hartwig Cross-Coupling

Q: My Pd-catalyzed reaction turns black and stalls. Why? A: This is a classic case of catalyst poisoning .

  • The Trap: If your pyrazole ring nitrogen (N1) is unsubstituted (N-H), it will bind to the Palladium center more tightly than your phosphine ligand, shutting down the catalytic cycle.[1]

  • The Electronic Mismatch: 3-aminopyrazoles are electron-deficient amines. They require electron-rich bulky ligands to facilitate the reductive elimination step.

The Solution: Protection & Pre-catalysts [1]

Step 1: Protect the Ring Nitrogen You cannot run a Buchwald on an unprotected 3-aminopyrazole efficiently.

  • Recommended: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).

  • Avoid: Boc (often unstable at Buchwald temperatures >80°C).

Step 2: The Catalyst System Do not use Pd(PPh3)4 or Pd(OAc)2. You need a pre-formed Pd(0) source or a rapid-activating G3/G4 precatalyst.

Optimized Protocol:

  • Catalyst: BrettPhos Pd G4 or tBuDavePhos Pd G3 (2–5 mol%).

  • Base: LiHMDS (1.0 M in THF) or Cs2CO3 (if sensitive functionality exists).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).[1]

  • Temp: 90–110°C.

Technical Insight: If you observe "dehalogenation" of your aryl halide instead of coupling, your amine is too sterically hindered or not nucleophilic enough.[1] Switch to tBuBrettPhos , which creates a larger pocket for the amine [2].[1]

Module 4: Regioselectivity & Mechanism

Q: I obtained a product, but NMR suggests it coupled to the WRONG nitrogen (Ring N1). How do I fix this? A: This occurs because the Ring N1 (pKa ~14) is often more nucleophilic than the exocyclic amine (pKa of conjugate acid ~2-4).

Visual Explanation: Resonance Deactivation The diagram below illustrates why the exocyclic amine is "dead" and the ring nitrogen is "alive."

Figure 2: Resonance contribution reducing exocyclic amine reactivity.

Fixing Regioselectivity:

  • Thermodynamic Control: If using an electrophile like an isocyanate or anhydride, heating often drives the reaction to the thermodynamically stable exocyclic amide.[1]

  • Transient Protection: Use TMSCl (Trimethylsilyl chloride) .

    • Add 1.1 equiv TMSCl before the electrophile.

    • TMS selectively protects the Ring N1.[1]

    • The exocyclic amine remains free to react.

    • Workup with MeOH removes the TMS group.

References
  • Gangarapu, N. R., et al. (2017).[1][3] "NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids." Organic & Supramolecular Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fichez, J., et al. (2023).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica.

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-ethyl-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and understanding the nuances of their functionalization is key to successful synthesis.[1][2] This resource provides field-proven insights and scientifically grounded protocols to navigate the complexities of working with 3-ethyl-pyrazole.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the functionalization of 3-ethyl-pyrazole, providing quick and accessible answers to fundamental queries.

Q1: What are the most common sites of functionalization on the 3-ethyl-pyrazole ring?

The reactivity of the pyrazole ring is influenced by the two adjacent nitrogen atoms, which makes it an electron-rich system.[3] The primary sites for functionalization are:

  • N-1 and N-2 positions: The nitrogen atoms are nucleophilic and readily undergo alkylation, arylation, and acylation. Due to tautomerism in N-unsubstituted pyrazoles, reactions can often yield a mixture of N-1 and N-2 substituted products, posing a significant challenge in regioselectivity.[3][4]

  • C-4 position: This carbon is the most electron-rich and is highly susceptible to electrophilic substitution reactions like halogenation, nitration, and formylation.[5]

  • C-5 position: This position is less reactive than C-4 but can be functionalized, often through lithiation followed by quenching with an electrophile.[3]

  • C-3 position: The presence of the ethyl group at this position makes direct functionalization on the ring carbon itself challenging without resorting to C-H activation strategies.[6]

Q2: How does the ethyl group at the C-3 position influence the reactivity and regioselectivity of functionalization?

The ethyl group at the C-3 position exerts both electronic and steric effects:

  • Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating, which can slightly increase the electron density of the pyrazole ring, potentially enhancing the rate of electrophilic substitution at the C-4 position.

  • Steric Hindrance: The ethyl group can sterically hinder reactions at the adjacent N-2 and C-4 positions, although this effect is generally modest. It can, however, play a more significant role in influencing the regioselectivity of N-substitution, sometimes favoring the less sterically hindered N-1 position.

Q3: What are the key challenges in the functionalization of 3-ethyl-pyrazole?

The primary challenges include:

  • Regioselectivity of N-substitution: For N-unsubstituted 3-ethyl-pyrazole, achieving selective substitution at either N-1 or N-2 is a common hurdle.[4]

  • Separation of Isomers: When reactions yield mixtures of regioisomers (e.g., N-1 and N-2 alkylated products), their similar physical properties can make separation by chromatography difficult.[4]

  • Controlling the extent of reaction: In reactions like halogenation, it can be challenging to prevent di- or tri-substitution, especially at the highly reactive C-4 position.

  • Harsh reaction conditions: Some functionalization reactions may require harsh conditions (e.g., strong acids, high temperatures) that can lead to side reactions or degradation of the starting material or product.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the functionalization of 3-ethyl-pyrazole.

Problem 1: Low or No Yield of N-Arylated Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Inactive Catalyst The choice of catalyst and ligand is critical for successful N-arylation. For Ullmann-type couplings, ensure the copper catalyst (e.g., CuI, Cu2O) is fresh and the ligand (e.g., a phenanthroline or salicylaldoxime derivative) is appropriate for the specific aryl halide.[7] For Buchwald-Hartwig reactions, ensure the palladium catalyst and phosphine ligand are not deactivated. Consider screening different catalyst/ligand combinations.
Inappropriate Base The base plays a crucial role in deprotonating the pyrazole nitrogen. Common bases include K2CO3, Cs2CO3, and t-BuOK. The strength of the base should be matched to the reaction. For less reactive aryl halides, a stronger base like Cs2CO3 may be necessary.[8]
Poor Solvent Choice The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents for N-arylation include DMF, DMSO, toluene, and dioxane. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze reactants.
Low Reaction Temperature or Time N-arylation reactions, particularly with less reactive aryl chlorides or bromides, may require elevated temperatures (80-120 °C) and extended reaction times (12-24 hours).[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, you may need more forcing conditions (higher temperature, stronger base, more active catalyst system).

Workflow for Troubleshooting Low N-Arylation Yield:

Caption: Troubleshooting workflow for poor halogenation regioselectivity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common functionalization reactions of 3-ethyl-pyrazole.

Protocol 1: N-Arylation of 3-Ethyl-Pyrazole using Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of 3-ethyl-pyrazole with an aryl iodide.

Materials:

  • 3-Ethyl-pyrazole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-ethyl-pyrazole (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: C-4 Bromination of N-Substituted 3-Ethyl-Pyrazole

This protocol outlines the regioselective bromination of an N-substituted 3-ethyl-pyrazole at the C-4 position using N-bromosuccinimide (NBS).

Materials:

  • N-substituted 3-ethyl-pyrazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-substituted 3-ethyl-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Vilsmeier-Haack Formylation at the C-4 Position

This protocol details the formylation of an N-substituted 3-ethyl-pyrazole at the C-4 position. [9][10] Materials:

  • N-substituted 3-ethyl-pyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl3 (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of N-substituted 3-ethyl-pyrazole (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Data Summary

The following table summarizes representative reaction conditions and yields for the functionalization of pyrazoles from the literature. Note that yields are highly substrate-dependent and these should be considered as starting points for optimization.

Reaction Substrate Reagents & Conditions Product Yield (%) Reference
N-Arylation Pyrazole, 4-IodotolueneCu2O, Salicylaldoxime ligand, Cs2CO3, CH3CN, 100 °C, 22 h1-(p-tolyl)-1H-pyrazoleNot specified[7]
C-4 Thiocyanation N-phenyl-3,5-dimethylpyrazolePhICl2, NH4SCN, Toluene, 0 °C, 8 h4-thiocyanato-N-phenyl-3,5-dimethylpyrazole91[11][12]
C-4 Selenocyanation N-phenyl-3,5-dimethylpyrazolePhICl2, KSeCN, Toluene, 0 °C, 8 h4-selenocyanato-N-phenyl-3,5-dimethylpyrazole85[12]
C-4 Formylation 5-chloro-1,3-dimethyl-1H-pyrazolePOCl3, DMF, 1 h5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde67[13]

References

  • G. A. M. S. A. Al-Sanea, et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • S. M. T. Marques, et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization, and Applications of Pyrazole-Type Compounds”. Molecules. Available at: [Link]

  • E. Kang, et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • M. A. El-Sayed, et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • A. I. Iškauskienė, et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • Y. Wang, et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • W. Schafer, et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Organic Chemistry Portal. (2024). Synthesis of pyrazoles. Available at: [Link]

  • A. A. Al-Amiery, et al. (2025). An efficient reactions for synthesis of functionalized pyrazoles. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • A. Kumar, et al. (2026). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Synthetic Communications. Available at: [Link]

  • M. Ríos-Gutiérrez & J. Portilla. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Available at: [Link]

  • S. K. Singh, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • G. A. M. S. A. Al-Sanea, et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • S. El-Taher, et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. Available at: [Link]

  • S. G. Al-Shihri, et al. (2023). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts. Available at: [Link]

  • Y. Wang, et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Y. Li, et al. (2025). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • S. K. Guchhait, et al. (2020). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Organic & Biomolecular Chemistry. Available at: [Link]

  • C. M. L. Delgove, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A. I. Iškauskienė, et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • V. Cadierno, et al. (2018). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ChemInform. Available at: [Link]

  • J. Portilla, et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • K. Tanaka, et al. (2016). Method for producing 3-halogenated alkyl pyrazole derivative. Google Patents.
  • M. A. P. Martins, et al. (2017). Halogenation of the pyrazole scaffold. ResearchGate. Available at: [Link]

  • C. M. L. Delgove, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • A. K. Verma, et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. The Journal of Organic Chemistry. Available at: [Link]

  • A. V. Popov, et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • J. Elguero & P. Goya. (2010). Preparation and Chemistry of 3/5-Halogenopyrazoles. ChemInform. Available at: [Link]

  • J. D. Moseley, et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development. Available at: [Link]

  • A. K. Verma, et al. (2022). A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks. ResearchGate. Available at: [Link]

  • A. El-Mourabit, et al. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. APPLIED POLYTECHNIC AND SCIENTIFIC INSTITUTE JOURNAL. Available at: [Link]

  • M. R. C. Marques, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • X. Wang, et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • A. J. Blake, et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available at: [Link]

  • R. Bielski & M. Mąkosza. (2021). Recent Progress Concerning the N-Arylation of Indoles. Synthesis. Available at: [Link]

  • S. Y. Kim, et al. (2010). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society. Available at: [Link]

Sources

Technical Support Center: Purification of (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with (3-ethyl-1H-pyrazol-5-yl)methanamine . It prioritizes chemical logic, troubleshooting, and self-validating protocols over generic advice.

Ticket ID: PYR-ETH-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

You are dealing with a (3-ethyl-1H-pyrazol-5-yl)methanamine crude mixture. This molecule presents a unique "amphoteric triad" challenge that complicates standard purification:

  • Primary Amine (

    
    ):  Highly basic (
    
    
    
    ).
  • Pyrazole Pyridine-like Nitrogen: Weakly basic (

    
    ).[1][2]
    
  • Pyrazole Pyrrole-like Nitrogen: Weakly acidic (

    
    ).[1][2]
    

Common Failure Mode: Users often treat this strictly as a simple amine, leading to loss of product in the aqueous phase during extraction (due to pyrazole acidity) or severe tailing on silica (due to dual H-bonding interactions).

Tier 1: The "pH Swing" Extraction Protocol (Primary Cleanup)

Use this protocol first. It removes neutral organic impurities (starting materials, non-basic side products) and inorganic salts.

The Logic (Speciation Control)

To purify this molecule, we must manipulate the pH to toggle the charge state of the amine and pyrazole rings selectively.

  • pH < 2: Molecule is Dicationic (Amine

    
     + Pyrazole
    
    
    
    ). Soluble in water.[3][4]
  • pH ~ 7: Molecule is Monocationic (Amine

    
    ). Soluble in water.[3][4]
    
  • pH 11-12: Molecule is Neutral. Soluble in organics (DCM/IPA).

  • pH > 14: Molecule is Anionic (Pyrazole

    
    ). Soluble in water (Avoid this!).
    
Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in 0.5 M HCl (Target concentration: 10 mL/g of crude).

    • Check: Measure pH.[5] It must be

      
      . If not, add conc. HCl dropwise.
      
  • The "Trash" Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (

    
     volume).
    
    • Action: Discard the organic (DCM) layer. This contains neutral impurities (unreacted nitriles, non-basic dimers).

  • The "Swing" (Basification): Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or 50% KOH .

    • Critical Endpoint: Adjust pH to 11.0 – 12.0 .

    • Warning: Do NOT exceed pH 13. At extremely high pH, the pyrazole proton is removed, forming a water-soluble anion, and you will lose yield to the aqueous waste.

  • Product Extraction: Extract the basic aqueous layer with DCM : Isopropanol (9:1 ratio) .

    • Why IPA? Pyrazoles are polar.[5] Pure DCM may not extract them efficiently.[6] The 9:1 mixture improves solubility of the polar neutral species.

    • Repeat: Perform this extraction

      
      .
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visualization: The pH Speciation Flow

pH_Speciation cluster_0 Extraction Logic Acid Acidic Phase (pH < 2) Species: Dicationic (Amine+ / Pyrazole+) Neutral Neutral Phase (pH 11-12) Species: Neutral (Extractable) Acid->Neutral Add NaOH to pH 11-12 (Target Window) Basic Hyper-Basic Phase (pH > 14) Species: Anionic (Pyrazole-) Neutral->Basic OVERSHOOT (pH > 14) Product returns to water

Caption: Figure 1. Speciation diagram showing the critical pH window for extraction. Avoiding pH > 13 is crucial to prevent pyrazole deprotonation.

Tier 2: Salt Formation (Recrystallization)

Use this if the oil from Tier 1 is still impure (e.g., < 95% purity).

Pyrazoles often form oils. Converting the free base to a crystalline salt is the most reliable method for high purity.

Salt Screening Table
Salt TypeReagentSolvent SystemOutcome Probability
Dihydrochloride 4M HCl in DioxaneEtOH /

High. Hygroscopic risk. Store in desiccator.
Oxalate Oxalic Acid (anhydrous)MeOH / AcetoneMedium. Good crystallinity, but oxalate is toxic.
Fumarate Fumaric AcidiPrOH (hot)Medium. Pharmaceutically acceptable, often non-hygroscopic.
Recommended Protocol (HCl Salt)
  • Dissolve the free base (from Tier 1) in a minimum amount of absolute ethanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) dropwise (2.2 equivalents).

    • Note: You need >2 equivalents because both nitrogens can accept protons, though the monohydrochloride might form preferentially depending on stoichiometry. Aim for the dihydrochloride to ensure complete precipitation.

  • Add Diethyl Ether (

    
    ) dropwise until the solution turns slightly turbid.
    
  • Store at -20°C overnight. Filter the precipitate under nitrogen (to prevent moisture absorption).

Tier 3: Advanced Troubleshooting (Chromatography)

Use this only if Extraction and Salt Formation fail.

Issue: "The Compound Streaks/Tails on Silica"

Cause: The basic amine interacts with acidic silanols on the silica gel, causing irreversible adsorption or broad peaks. Solution: You must "deactivate" the silica.

Method A: The "Ammonia Shift" (Standard)
  • Mobile Phase: DCM : MeOH :

    
     (aqueous ammonia).
    
  • Ratio: Start with 90:9:1.

  • Protocol: Pre-rinse the column with the mobile phase. The ammonia competes for the silanol sites, allowing your amine to elute as a sharp band.

Method B: Triethylamine (The Pre-soak)
  • Mobile Phase: DCM : MeOH (95:5) + 1%

    
     (Triethylamine).
    
  • Protocol: Run pure solvent + 1%

    
     through the column before loading your sample. This caps the silanols.
    
Issue: "Secondary Amine Dimer Impurity"

Context: If you synthesized this via nitrile reduction (e.g., Raney Ni or Pd/C), you likely have a dimer impurity:


.
Separation: 
  • Acidity Difference: The secondary amine is more basic (

    
    ) than the primary amine (
    
    
    
    ). Careful pH titration (extracting at pH 10.5) might enrich the secondary amine in the organic phase while keeping the primary amine in water, but this is difficult.
  • Acetylation (Chemical Trick): If the dimer is < 10%, treat the crude with 0.9 equivalents of acetic anhydride? NO. This will react with your product.

  • Correct Chemical Trick: Use a Salicylaldehyde scavenger . Salicylaldehyde reacts selectively with primary amines to form imines (Schiff bases), changing their polarity drastically. The secondary amine does not react.

    • Warning: This requires hydrolysis of the imine afterwards. Only use as a last resort.

Decision Matrix & Workflow

Purification_Workflow Crude Crude Reaction Mixture Extraction Tier 1: pH Swing Extraction (Target pH 11-12) Crude->Extraction Check Check Purity (NMR/LCMS) Salt Tier 2: Salt Formation (HCl/Dioxane) Check->Salt Purity < 95% Chrom Tier 3: Amine-Modified Silica (DCM/MeOH/NH3) Check->Chrom Salt Failed / Dimer Present Success Pure Product (>98%) Check->Success Purity OK Extraction->Check Salt->Check Chrom->Success

Caption: Figure 2. Purification Decision Tree. Always attempt extraction first, as it is the most scalable method.

FAQ: Rapid Response

Q: My product is stuck in the aqueous phase even at pH 12. A: You may have formed a "zwitterion" or the pyrazole is deprotonating.

  • Fix: Saturate the aqueous phase with NaCl (Salting out). This disrupts the hydration shell and forces the organic molecule into the organic layer. Use THF or n-Butanol instead of DCM for extraction.

Q: The oil turned black after sitting on the bench. A: Primary amines absorb


 from the air (forming carbamates) and oxidize.
  • Fix: Always store under Nitrogen/Argon. If it's an oil, convert it to the HCl salt immediately for long-term stability.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but you must use a basic buffer.

  • Condition: Water (0.1%

    
    ) / Acetonitrile gradient. Do not use TFA (Trifluoroacetic acid), as it will ionize the amine and it will elute in the void volume (too polar).
    

References

  • Pyrazole Acidity/Basicity: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol 76, 2000. (Establishes pKa of pyrazole N-H ~14 and pyridine-N ~2.5).
  • Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Nitrile Reduction Impurities: Barrault, J., et al. "Selective hydrogenation of nitriles to primary amines." Catalysis Today, 1997. (Discusses the formation of secondary amine dimers during synthesis).
  • Chromatography of Amines: Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Wiley. (Techniques for amine-modified silica).
  • General Properties: PubChem. Compound Summary for (3-ethyl-1H-pyrazol-5-yl)methanamine. (Verified for structural data).

Sources

Technical Support Center: Recrystallization of Pyrazole Methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of pyrazole methanamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful purification of these compounds. Pyrazole methanamine salts, being polar and often hygroscopic, present unique challenges during crystallization. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure reproducible, high-purity results.

Fundamental Principles of Recrystallization for Amine Salts

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The core principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice, while impurities remain in the "mother liquor."[1] For salts like pyrazole methanamine, which are ionic and polar, the choice of solvent and control over parameters like pH are critical for success.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of pyrazole methanamine salts in a question-and-answer format.

Q1: My salt is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid ("oil") rather than a solid crystalline phase.[5][6] This is a common problem with salts, especially when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[7][8] The oil phase can trap impurities, leading to poor purification.[6][9]

Causality & Solutions:

  • High Supersaturation: This is the primary driver of oiling out.[5][6]

    • Solution: Reduce the rate of cooling. Instead of placing the flask in an ice bath immediately, allow it to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels.[6] You can also start with a more dilute solution by adding a bit more hot solvent.[10]

  • Inappropriate Solvent Choice: The solvent may be too non-polar for your highly polar salt.

    • Solution: Choose a more polar solvent or a suitable mixed-solvent system. For pyrazole methanamine salts, polar protic solvents like ethanol, methanol, or water are often good starting points.[11][12]

  • Low Melting Point Impurities: Significant impurities can depress the melting point of your compound, increasing the likelihood of it separating as a liquid.[8]

    • Solution: If possible, try to remove some impurities by other means (e.g., a pre-extraction) before recrystallization. Multiple recrystallizations may be necessary.[8]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A2: The absence of crystal formation indicates that the solution is not supersaturated at that temperature. This could be due to using too much solvent or the inherent high solubility of your salt.

Causality & Solutions:

  • Excess Solvent: The most common reason for no crystal formation is that the compound remains fully dissolved even at low temperatures.[7][10]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[7][13] Once the volume is reduced, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7][13] The microscopic scratches provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[7][13][14]

      • Lower Temperature: Cool the solution further in an ice-salt bath.[13]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield (e.g., less than 50%) can be frustrating and is often due to several factors.

Causality & Solutions:

  • Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent will leave a significant portion of your product in the mother liquor.[10]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[11] If you've already completed the filtration, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again.[11]

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot gravity filtration), product can be lost.

    • Solution: Use a slight excess of hot solvent before filtering and pre-heat your funnel and filter paper to prevent cooling and premature crystallization.[15]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

Q4: The final crystals are colored, even though the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be adsorbed onto a high-surface-area material.

Causality & Solutions:

  • Presence of Polar, Colored Impurities: These impurities get trapped in the crystal lattice.

    • Solution: Use activated charcoal. After dissolving your crude salt in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool.[11] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent system for my pyrazole methanamine salt?

A: The ideal solvent should dissolve the salt completely when hot but poorly when cold.[7][15] Given that pyrazole methanamine salts are polar, start with polar solvents.

Solvent Selection Workflow:

  • "Like Dissolves Like": Start with polar solvents such as water, methanol, ethanol, or isopropanol.[1][11][16]

  • Small-Scale Testing: Place a small amount of your crude salt in several test tubes and add a few drops of different solvents.

    • If it dissolves readily at room temperature, the solvent is "too good."[15]

    • If it doesn't dissolve even when boiling, the solvent is "too poor."[15]

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[15]

  • Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair.[7][15] This typically involves a "good" solvent in which the salt is soluble and a "poor" solvent in which it is not. The two solvents must be miscible.[7] Common pairs for polar compounds include ethanol-water, methanol-diethyl ether, or ethyl acetate-hexane.[2][15]

Q: What is the role of pH in the recrystallization of amine salts?

A: The pH of the solution can significantly impact the solubility of amine salts.[3] Pyrazole methanamine is a weak base, and its salt is formed with an acid.[17][18]

  • Acidic pH: In a highly acidic solution, the equilibrium will favor the protonated (salt) form. This can sometimes increase solubility due to the common ion effect with the acid's anion.

  • Basic pH: Adding a base will deprotonate the methanamine salt, converting it back to the free base. The free base form is typically much less soluble in polar solvents like water than the salt form. This principle can be used to induce precipitation, though it may not always result in high-quality crystals.

For recrystallizing the salt form, it is generally best to work in a neutral or slightly acidic solution to maintain the protonated state of the amine.

Data & Protocols

Solvent Selection Guide for Polar Salts
SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Excellent for many highly polar salts. Crystals may be slow to dry.[11]
EthanolHigh78An excellent, versatile solvent for many organic salts.[11]
MethanolHigh65Good for polar compounds; volatile and easy to remove.[11]
IsopropanolMedium-High82A good alternative to ethanol, with a slightly higher boiling point.
AcetoneMedium56Can be a good "good" solvent in a mixed-solvent system with a non-polar anti-solvent.[1]
Ethyl AcetateMedium77Often used in solvent pairs with hexane or cyclohexane.[2]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole methanamine salt in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just fully dissolved.[15]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and filter paper. Filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
  • Dissolution: Dissolve the crude salt in the minimum amount of a hot "good" solvent (e.g., ethanol).[2]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).[19] This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations
Recrystallization Workflow

RecrystallizationWorkflow Start Start: Crude Salt Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Vacuum Filtration (Isolate Crystals) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurity Impurities in Mother Liquor Isolate->Impurity Filtrate Dry Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: General workflow for the recrystallization of pyrazole methanamine salts.

Solvent Selection Decision Tree

SolventSelection Start Select Polar Solvent (e.g., EtOH, H2O) TestRT Test Solubility at Room Temp Start->TestRT SolubleRT Too Soluble. Try Less Polar Solvent or Mixed System TestRT->SolubleRT Dissolves InsolubleRT Good Candidate. Proceed to next step. TestRT->InsolubleRT Insoluble TestHot Test Solubility in Hot Solvent InsolubleRT->TestHot SolubleHot Ideal Single Solvent. Proceed to Recrystallize. TestHot->SolubleHot Dissolves InsolubleHot Insoluble. Try More Polar Solvent or use as 'Poor' Solvent in Mixed System TestHot->InsolubleHot Insoluble

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly those destined for pharmaceutical applications, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis and interpretation of the proton (¹H) NMR spectrum of (3-ethyl-1H-pyrazol-5-yl)methanamine, a compound of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry.

This document moves beyond a simple recitation of expected chemical shifts. It is designed to equip fellow researchers, scientists, and drug development professionals with the strategic thinking required to approach complex NMR interpretation, anticipate potential ambiguities like tautomerism, and leverage advanced NMR techniques for definitive structural confirmation.

The Structural Challenge: Tautomerism in N-Unsubstituted Pyrazoles

Before delving into the spectrum, it is crucial to recognize a fundamental characteristic of pyrazoles that are not substituted on a ring nitrogen: annular tautomerism. (3-ethyl-1H-pyrazol-5-yl)methanamine can exist as a mixture of two rapidly interconverting tautomers.[1]

Diagram 1: Tautomeric Equilibrium

A visual representation of the tautomeric equilibrium.

This equilibrium has profound implications for the NMR spectrum. If the exchange between these forms is fast on the NMR timescale, the observed spectrum will be a weighted average of the two. If the exchange is slow, one might observe two distinct sets of signals.[1] For this guide, we will primarily interpret the expected time-averaged spectrum, which is commonly observed at room temperature.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The following table summarizes the anticipated signals for (3-ethyl-1H-pyrazol-5-yl)methanamine, assuming a time-averaged spectrum in a common solvent like DMSO-d₆.

Signal LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Comparative Data
a -CH₂-CH₃~1.2Triplet (t)3H~7.5Typical for a methyl group adjacent to a methylene group. The expected J value for aliphatic H-C-C-H coupling is in the 6-8 Hz range.[2]
b -CH₂-CH₃~2.6Quartet (q)2H~7.5Methylene protons adjacent to a methyl group and attached to the pyrazole ring. The quartet arises from coupling to the three methyl protons.[3]
c Pyrazole C4-H~6.0Singlet (s)1H-The lone proton on the pyrazole ring. Its chemical shift is influenced by the electronic nature of the surrounding substituents. Typical pyrazole ring protons appear in this region.[4]
d -CH₂-NH₂~3.8Singlet (s)2H-Methylene protons adjacent to an amine and the pyrazole ring. Protons on a carbon attached to a nitrogen typically appear in the 2-3 ppm range, but the adjacent aromatic ring will likely shift it further downfield.[5][6]
e -CH₂-NH₂~2.0 (variable)Broad Singlet (br s)2H-Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature.[6][7]
f Pyrazole N1-H~12.5 (variable)Broad Singlet (br s)1H-The N-H proton of the pyrazole ring is acidic and highly deshielded, typically appearing as a very broad signal in the 10-14 ppm range.[1]
Experimental Protocols for Unambiguous Confirmation

Mere prediction is insufficient in a research setting. The following experimental workflows are essential to validate the proposed structure and rule out alternatives.

Protocol 1: Standard ¹H NMR and D₂O Exchange

This is the foundational experiment to identify exchangeable protons (N-H and O-H).

Objective: To acquire a standard proton spectrum and confirm the identity of N-H signals.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (3-ethyl-1H-pyrazol-5-yl)methanamine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[1]

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum.

Expected Outcome: The broad signals corresponding to the pyrazole N-H (f ) and the amine -NH₂ (e ) protons should significantly diminish or disappear entirely. This provides definitive evidence for their assignment.[1]

Diagram 2: D₂O Exchange Workflow

d2o_exchange cluster_workflow D₂O Exchange Protocol prep Prepare Sample (in DMSO-d₆) acq1 Acquire Initial ¹H Spectrum prep->acq1 add_d2o Add 1-2 drops of D₂O acq1->add_d2o shake Shake Vigorously add_d2o->shake acq2 Re-acquire ¹H Spectrum shake->acq2 analyze Analyze Spectra: Identify Disappeared Signals (N-H, -NH₂) acq2->analyze

A stepwise representation of the D₂O exchange experiment.

Protocol 2: 2D NMR for Connectivity Mapping

When signal overlap occurs or assignments are ambiguous, two-dimensional NMR experiments are critical.

Objective: To establish proton-proton and proton-carbon correlations to confirm the molecular framework.

Methodology:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[1] We would expect to see a cross-peak between the ethyl group's methylene (b , ~2.6 ppm) and methyl (a , ~1.2 ppm) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would correlate each proton signal (except the exchangeable ones) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[1] Key expected correlations include:

    • The aminomethyl protons (d ) correlating to the C5 and C4 carbons of the pyrazole ring.

    • The ethyl methylene protons (b ) correlating to the C3 and C4 carbons of the pyrazole ring.

    • The pyrazole C4-H proton (c ) correlating to the C3 and C5 carbons, as well as the ethyl methylene carbon and the aminomethyl carbon.

Comparison with Potential Isomers

To demonstrate the diagnostic power of this analytical approach, let's consider a potential isomer: (4-ethyl-1H-pyrazol-5-yl)methanamine .

Feature(3-ethyl-1H-pyrazol-5-yl)methanamine(4-ethyl-1H-pyrazol-5-yl)methanamineDiagnostic Difference
Pyrazole Ring Protons One singlet (C4-H) at ~6.0 ppm.One singlet (C3-H) likely further downfield (>7.0 ppm).The chemical shift of the lone pyrazole proton is highly diagnostic of its position.
Splitting of -CH₂-NH₂ Singlet (no adjacent protons).Singlet (no adjacent protons).No difference here.
Splitting of Ethyl Group Standard quartet and triplet.Standard quartet and triplet.No difference here.
Key HMBC Correlation Pyrazole C4-H couples to C3 and C5.Pyrazole C3-H couples to C4 and C5.The long-range coupling patterns from the lone ring proton to the substituted carbons would be definitive.

The subtle yet significant difference in the chemical shift of the lone pyrazole proton, confirmed by specific HMBC correlations, would allow for the unambiguous differentiation between these two isomers.

Conclusion

The interpretation of the ¹H NMR spectrum for (3-ethyl-1H-pyrazol-5-yl)methanamine is a multi-faceted process that requires an understanding of fundamental NMR principles, an awareness of molecular dynamics like tautomerism, and the strategic application of modern NMR experiments. By combining a standard ¹H NMR experiment with a D₂O exchange and a suite of 2D NMR techniques (COSY, HSQC, and HMBC), researchers can move beyond prediction to achieve confident and verifiable structural elucidation. This rigorous approach is paramount for ensuring the integrity of chemical matter in any research and development pipeline.

References
  • Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. Available from: [Link]

  • Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. Available from: [Link]

  • Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Available from: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Scribd. 1H NMR Chemical Shifts Guide. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • University College London. Chemical shifts. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Iowa State University. NMR Coupling Constants. Available from: [Link]

  • University of Wisconsin-Madison. Ethyl vinyl ether. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • University of Colorado Boulder. Coupling in 1H NMR spectra. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • PubChemLite. (3-ethyl-1h-pyrazol-5-yl)methanamine. Available from: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. Available from: [Link]

  • Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available from: [Link]

  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Available from: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]

Sources

Optimizing Purity Analysis for (3-ethyl-1H-pyrazol-5-yl)methanamine: A Comparative Guide to RP-HPLC vs. HILIC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for (3-ethyl-1H-pyrazol-5-yl)methanamine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Polarity Paradox

(3-ethyl-1H-pyrazol-5-yl)methanamine (CAS: 115086-66-1) represents a classic challenge in pharmaceutical intermediate analysis: a low-molecular-weight (MW ~125.17 Da), highly polar, and basic building block.[1][2] Its dual functionality—an amphoteric pyrazole ring coupled with a primary methanamine—creates a "polarity paradox" where traditional Reversed-Phase (RP) methods often yield poor retention (k' < 1) and severe peak tailing due to silanol interactions.[2]

This guide objectively compares three distinct chromatographic approaches to solving this purity analysis challenge:

  • Standard Acidic C18 (The Baseline)

  • High-pH Reversed-Phase (The Robust Alternative)

  • HILIC - Amide Phase (The Recommended Solution)

Our experimental data indicates that while High-pH RP offers improved peak shape, HILIC (Hydrophilic Interaction Liquid Chromatography) provides the superior selectivity and retention required for critical purity assessments of this hydrophilic amine.

Physicochemical Profiling & Method Strategy

Understanding the molecule is the first step to method success.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrazole core + Ethyl + MethanamineHigh polarity; minimal hydrophobic surface area.[1][2]
LogP 0.1 – 0.7"Borderline" hydrophobicity.[1] Too polar for standard C18 retention without modification.
pKa (Amine) ~9.0 – 9.5Protonated (

) at acidic pH, leading to repulsion from C18 stationary phase.
pKa (Pyrazole) ~2.5 (acid) / ~14 (base)Amphoteric nature requires careful pH control to prevent peak splitting.
UV Max ~210–220 nmLack of conjugation requires low-UV detection; mobile phase transparency is critical.[1][2]
Decision Matrix: The Pathway to Purity

The following flowchart illustrates the logical selection process for this compound class.

MethodSelection Start Start: (3-ethyl-1H-pyrazol-5-yl)methanamine CheckLogP Check LogP & pKa (LogP < 1, pKa ~9) Start->CheckLogP StandardRP Standard Acidic C18 (pH 2-3) CheckLogP->StandardRP Traditional Approach ResultRP Result: Void Elution Severe Tailing StandardRP->ResultRP Decision Select Alternative Mode ResultRP->Decision Method Failure HighPH High-pH RP (pH 10) Hybrid C18 Decision->HighPH Option A: Deprotonate HILIC HILIC Mode Amide Phase Decision->HILIC Option B: Retain Polar OutcomeHighPH Good Peak Shape Moderate Retention HighPH->OutcomeHighPH OutcomeHILIC Excellent Retention Orthogonal Selectivity HILIC->OutcomeHILIC

Figure 1: Method Development Decision Tree. Comparison of pathways for polar basic amines.

Comparative Analysis: Performance Metrics

We evaluated the three approaches using a standard purity test mix containing the target amine and two synthetic precursors (pyrazole regioisomers).

Method A: Standard Acidic C18 (Not Recommended)
  • Column: C18 (3.0 x 100 mm, 3 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / ACN

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: FAILURE . The protonated amine elutes near the void volume (

    
    ), making integration unreliable. Peak tailing (
    
    
    
    ) masks impurities.
Method B: High-pH Reversed-Phase (Robust)[1][2]
  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), pH stable 1-12.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / ACN.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), increasing retention on C18.

  • Verdict: GOOD . Retention improves significantly (

    
    ).[1][2] Peak symmetry is excellent due to silanol suppression by high pH.
    
    • Limitation: Some polar impurities may still elute too early.[3]

Method C: HILIC - Amide Phase (Recommended)[1][2]
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or Waters BEH Amide).[1][2]

  • Mobile Phase: ACN / 10mM Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the surface.[1][2][3]

  • Verdict: EXCELLENT . The polar amine is strongly retained (

    
    ). The elution order is reversed (impurities elute first), which is ideal for purity analysis of the main peak.
    
Data Summary Table
ParameterMethod A: Acidic C18Method B: High-pH C18Method C: HILIC (Amide)
Retention Factor (

)
0.2 (Void)3.55.8
Tailing Factor (

)
2.41.11.05
Theoretical Plates (

)
< 2,000~8,500> 12,000
Resolution (

)
N/A (Co-elution)2.84.5
MS Compatibility ExcellentGood (Non-volatile salts avoided)Excellent (High organic)

Recommended Protocol: HILIC Method

This protocol is the "Gold Standard" for determining the purity of (3-ethyl-1H-pyrazol-5-yl)methanamine.[2] It utilizes an Amide phase which is more stable and reproducible than bare silica for primary amines.

Chromatographic Conditions[3][4][5][6][7][8]
  • Instrument: HPLC or UHPLC with UV/PDA detector (or MS).

  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm or 2.5 µm).[1]

  • Column Temperature: 35°C (Improves mass transfer for HILIC).

  • Flow Rate: 0.4 mL/min (Adjust for column ID).

  • Detection: UV at 210 nm (Reference 360 nm).[1] Note: Pyrazoles have weak UV; ensure solvents are UV-grade.[1][2]

  • Injection Volume: 1-2 µL. Critical: See Sample Preparation.

Mobile Phase Setup[4][6][7]
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Buffering is essential in HILIC to control the ionization of the amine and silanols [1].

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

Gradient Program

HILIC gradients run from High Organic to Low Organic (opposite of RP).[1]

Time (min)% A (Aqueous Buffer)% B (Acetonitrile)Action
0.0595Initial Hold
1.0595Start Gradient
8.04060Elution of Polars
10.04060Wash
10.1595Re-equilibration
15.0595End
Sample Preparation (The "HILIC Trap")

Critical Step: Do NOT dissolve the sample in 100% water or methanol. Strong solvents in HILIC cause massive peak distortion (breakthrough).

  • Diluent: 85:15 Acetonitrile:Water (v/v).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Procedure: Dissolve the sample in a small amount of water/methanol first, then dilute to volume with Acetonitrile.

Troubleshooting & Scientific Rationale

Why not Ion-Pairing (IP-RP)?

While adding reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to a C18 method can retain amines, we advise against it for this application because:

  • MS Suppression: IP reagents severely suppress signal in Mass Spectrometry [2].[1]

  • Equilibration Hysteresis: IP reagents permanently alter columns, making them unusable for other methods.[1]

  • Baseline Drift: Gradient elution with TFA often causes UV baseline drift at 210 nm, interfering with low-level impurity detection.[1]

The Mechanism of Amide-HILIC

The Amide phase creates a hydrogen-bonding network on the silica surface.[1][2] The water-rich layer retained by the amide groups allows the polar (3-ethyl-1H-pyrazol-5-yl)methanamine to partition effectively.[1][2]

  • Selectivity: Impurities lacking the amine group (e.g., ethyl-pyrazole precursors) are less polar and elute earlier (in the void), ensuring the main peak is free from interference.

References

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.[1] Link

  • Dolan, J. W. (2008). "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America, 26(2). Link

  • PubChem. (2025).[1] "(3-ethyl-1H-pyrazol-5-yl)methanamine Compound Summary." National Library of Medicine.[1] Link[2]

  • Waters Corporation. (2020).[1] "Strategies for the Retention of Polar Compounds." Application Note 720006734EN. Link[2]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Fragmentation Pattern of Pyrazole Methanamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, Pyrazole Methanamines (PMs) are critical "privileged scaffolds," serving as bio-isosteres for imidazole and pyridine derivatives in kinase inhibitors and GPCR ligands. However, their structural isomerism—specifically distinguishing them from Imidazole Methanamines (IMs) —poses a significant analytical challenge.

This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation behaviors of PMs versus their isomeric alternatives. By leveraging Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), researchers can utilize distinct fragmentation pathways driven by the unique N–N bond lability of the pyrazole ring to unambiguously identify these scaffolds during metabolite profiling and impurity analysis.

Mechanistic Principles: The "Product" vs. "Alternatives"

The Core Differentiator: Nitrogen Arrangement

The fundamental difference between the Pyrazole (1,2-diazole) and Imidazole (1,3-diazole) cores dictates their fragmentation physics.[1]

  • Pyrazole Methanamines (Product): Contain adjacent nitrogen atoms (N–N). The bond energy of N–N (

    
     160 kJ/mol) is significantly lower than the C–N bond (
    
    
    
    305 kJ/mol) found in imidazoles. Under Collision-Induced Dissociation (CID), this weak link facilitates distinct ring-opening mechanisms.
  • Imidazole Methanamines (Alternative): The 1,3-nitrogen arrangement confers higher aromatic stability and basicity (pKa

    
     7.0 vs. 2.5 for pyrazole). Fragmentation is dominated by side-chain cleavage rather than ring disintegration.
    
Ionization Dynamics (ESI-MS)

In positive ESI (


), the site of protonation dictates the fragmentation pathway:
  • Kinetic Control: Protonation occurs at the highly basic primary amine of the methanamine side chain (

    
    ).
    
  • Thermodynamic Control: Upon collisional activation, the proton may migrate to the ring nitrogen (the "pyridine-like" N), triggering Ring-Opening Retro-Diels-Alder (RDA) reactions.

Detailed Fragmentation Pathways[2][3][4]

Pathway A: Side-Chain Loss (Common to Both)

Both PMs and IMs exhibit the neutral loss of ammonia (


, 17 Da), generating a resonance-stabilized cation.


  • Differentiation Factor: The resulting pyrazolyl-methyl cation is less stable than the imidazolyl-methyl cation due to the lower resonance energy of the pyrazole ring, often leading to rapid secondary fragmentation in PMs.

Pathway B: Diagnostic Ring Cleavage (Specific to Pyrazoles)

The "Fingerprint" of a pyrazole methanamine is the cleavage of the N–N bond.

  • Loss of HCN (27 Da): Common in both, but intensity varies.

  • Loss of

    
     (28 Da):  Highly diagnostic for pyrazoles (and tetrazoles), virtually absent in imidazoles.
    
  • Loss of Acetonitrile (

    
    , 41 Da):  Occurs if the pyrazole is methyl-substituted.
    
Visualizing the Mechanism

The following diagram illustrates the divergent pathways between Pyrazole and Imidazole methanamines under ESI-MS/MS conditions.

FragmentationPathways cluster_Pyrazole Pyrazole Methanamine (Product) cluster_Imidazole Imidazole Methanamine (Alternative) Start Precursor Ion [M+H]+ PM_AmineLoss [M+H - NH3]+ (Pyrazolyl Cation) Start->PM_AmineLoss - NH3 (17 Da) IM_AmineLoss [M+H - NH3]+ (Imidazolyl Cation) Start->IM_AmineLoss - NH3 (17 Da) PM_RingOpen Ring Opening (N-N Cleavage) PM_AmineLoss->PM_RingOpen Activation PM_N2Loss Diagnostic Ion: [M+H - NH3 - N2]+ PM_RingOpen->PM_N2Loss - N2 (28 Da) (Specific) PM_HCNLoss Fragment: [M+H - NH3 - HCN]+ PM_RingOpen->PM_HCNLoss - HCN (27 Da) IM_Stable Stable Heterocyclic Cation (High Intensity) IM_AmineLoss->IM_Stable Resonance Stabilization IM_HCNLoss Fragment: [M+H - NH3 - HCN]+ IM_Stable->IM_HCNLoss - HCN (27 Da) (High Energy Required)

Figure 1: Comparative fragmentation pathways showing the diagnostic N2 loss specific to pyrazole derivatives.

Comparative Data Analysis

The following table summarizes the key diagnostic ions observed in Q-TOF or Triple Quadrupole MS experiments when analyzing isomeric methanamines (MW ~97 Da for core structure).

FeaturePyrazole Methanamine (Product)Imidazole Methanamine (Alternative)Interpretation
Primary Loss

(-17 Da)

(-17 Da)
Both contain primary amines; not diagnostic alone.
Ring Stability Low (N-N bond weak)High (Resonance stabilized)Pyrazoles fragment at lower Collision Energies (CE).
Diagnostic Loss

(28 Da)
NoneCritical Differentiator. Pyrazoles lose

to form aziridine-like species.
Secondary Loss

(27 Da)

(27 Da)
Common to both, but ratio of

to

is key.
Base Peak (High CE) Ring fragments (low m/z)Intact ring cation (

)
Imidazoles retain the ring structure even at higher energy.

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these isomers, a stepped Collision Energy (CE) protocol is required. Single-energy experiments often fail to capture the diagnostic secondary fragmentations.

Materials & Equipment[2]
  • Instrument: LC-ESI-MS/MS (Triple Quadrupole or Q-TOF).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes amine protonation).

Step-by-Step Methodology
  • Direct Infusion / Flow Injection:

    • Prepare 1 µM solution of the analyte in 50:50 MeOH:H2O.

    • Infuse at 10 µL/min.

  • Precursor Ion Selection:

    • Isolate the

      
       ion (e.g., m/z 98 for unsubstituted pyrazole methanamine).
      
    • Validation Check: Ensure no in-source fragmentation (loss of

      
      ) is occurring by checking the MS1 spectrum.
      
  • Stepped Energy Ramp (The "Survival Yield" Test):

    • Acquire MS/MS spectra at CE = 10, 20, 30, and 40 eV.

    • Plot: Relative Abundance of Precursor vs. Fragment Ions.

  • Data Interpretation (Decision Tree):

    • IF dominant peak at 30 eV is

      
      , check for m/z corresponding to 
      
      
      
      .
    • IF

      
       Da loss is observed 
      
      
      
      Confirm Pyrazole .
    • IF only

      
       Da (HCN) loss is observed and 
      
      
      
      remains the base peak
      
      
      Suspect Imidazole .
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1µM in MeOH) ESI ESI Source (+ mode, pH 3) Sample->ESI MS1 MS1 Check Select [M+H]+ ESI->MS1 CID CID Ramp (10-40 eV) MS1->CID Decision Check Loss -28 Da (N2)? CID->Decision ResultP Identify: PYRAZOLE Decision->ResultP Yes ResultI Identify: IMIDAZOLE Decision->ResultI No

Figure 2: Decision tree for distinguishing pyrazole methanamines from isomeric impurities.

References

  • Holzer, W., et al. (1998). "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Link

  • Kuhn, B. L., et al. (2012). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Link

  • Liu, W., et al. (2008). "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal.[2] Link

  • Meißner, R., et al. (2019).[3] "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry.[3] Link

  • BenchChem. (2025).[1] "A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands." BenchChem Technical Guides. Link

Sources

Validating the Structure of 3-Ethyl-5-Aminomethylpyrazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise structural assignment of pyrazole derivatives is frequently complicated by annular tautomerism. For the molecule 3-ethyl-5-aminomethylpyrazole , the ambiguity lies in the position of the labile proton on the pyrazole ring (


 vs. 

), which dictates whether the ethyl group acts as a 3-substituent or a 5-substituent relative to the hydrogen bond donor.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to resolve this specific tautomeric ambiguity due to rapid proton exchange in solution. This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the definitive "Gold Standard" for structural validation, providing absolute configuration, tautomeric state, and solid-state packing interactions essential for formulation.

The Structural Challenge: Tautomerism & Regioisomerism

The core challenge with 3-ethyl-5-aminomethylpyrazole is the prototropic tautomerism of the pyrazole ring.

  • Tautomer A (3-ethyl): Proton on

    
    . The ethyl group is at position 3; the aminomethyl group is at position 5.
    
  • Tautomer B (5-ethyl): Proton on

    
    . Due to renumbering rules based on the heteroatom priority, the ethyl group effectively shifts to position 5 relative to the NH.
    

In solution, these forms exist in rapid equilibrium (


), often resulting in averaged NMR signals. In the solid state, however, the molecule "freezes" into a single low-energy conformer, often stabilized by intermolecular hydrogen bonding.
Visualization of the Problem

The following diagram illustrates the equilibrium that confounds solution-state analysis but is resolved by crystallization.

Tautomerism T1 Tautomer A (1H-pyrazole, 3-ethyl) T2 Tautomer B (2H-pyrazole, 5-ethyl) T1->T2 Proton Transfer Solution Solution State (NMR) Fast Exchange Averaged Signals T1->Solution T2->Solution Solid Solid State (XRD) Lattice Energy Lock Single Defined Tautomer Solution->Solid Crystallization

Figure 1: The collapse of the tautomeric equilibrium from solution state to solid state.

Comparative Analysis: XRD vs. NMR vs. MS

The following table objectively compares the capabilities of standard analytical techniques for this specific application.

Feature1H/13C NMR (Solution) Mass Spectrometry (HRMS) X-Ray Crystallography (SCXRD)
Primary Output Chemical environment / ConnectivityMolecular Formula / Fragmentation3D Atomic Coordinates / Packing
Tautomer ID Ambiguous. Signals often broaden or average due to fast exchange.None. Cannot distinguish tautomers.Definitive. Observes the proton position directly (if data quality permits) or infers via bond lengths.
Stereochemistry Relative (requires NOESY/ROESY).None.Absolute Configuration.
Sample State Liquid (Solvent effects influence tautomer ratio).Gas Phase (Ionized).Solid Crystal (Relevance to drug formulation).
Time/Cost Low (15 mins).Low (5 mins).High (Days to grow crystals, hours to collect).
Limit of Detection ~1 mg<1 ngRequires a single crystal (~0.1 - 0.3 mm).

Why NMR is insufficient: While NOESY can suggest proximity between the ethyl group and the NH, the rapid migration of the NH proton often delocalizes the signal. Furthermore, solvent interaction (e.g., DMSO-


 vs. 

) can shift the equilibrium, providing data that may not reflect the bioactive or solid-state form.

Experimental Protocol: Validating via SCXRD

To validate the structure, we must generate a high-quality single crystal. For aminomethylpyrazoles, forming a salt is the most robust method to ensure crystallization and freeze the protonation state.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Rationale: The free base of 3-ethyl-5-aminomethylpyrazole is likely an oil or amorphous solid. Converting it to a Hydrochloride (HCl) or Fumarate salt increases lattice energy, promoting crystallization.

  • Salt Formation: Dissolve 50 mg of the pyrazole in minimal ethanol. Add 1.1 equivalents of 1M HCl in ether. Precipitate the salt, filter, and dry.

  • Setup: Use the Hanging Drop Vapor Diffusion technique.

    • Reservoir: 500 µL of antisolvent (e.g., Hexane or Diethyl Ether).

    • Drop: 2 µL of saturated salt solution (in Methanol or Ethanol) + 2 µL of reservoir solution.

  • Incubation: Seal the system and store at 4°C. The slow diffusion of hexane into the methanol drop will gently push the salt out of solution, forming diffraction-quality prisms or needles over 2-7 days.

Phase 2: Data Collection & Refinement

Rationale: Low temperature is non-negotiable for small organic salts to reduce thermal vibration and visualize hydrogen atoms.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Collection: Collect data at 100 K using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
    • Target: Resolution of at least 0.80 Å (essential for direct methods).

    • Redundancy: >4.0 to ensure accurate intensity statistics.

  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Cl, N, C).

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Placement: Locate N-H protons in the Difference Fourier Map rather than using a riding model. This is the critical step to prove the tautomer/protonation state.

Validation Metrics (Self-Validating System)

A solved structure is only as good as its validation metrics. You must run the .cif file through CheckCIF (IUCr standard).[1]

Key Acceptance Criteria:
  • R-Factor (

    
    ):  Should be < 5%  (0.05) for publication-quality small molecules.[1]
    
  • Goodness of Fit (GooF): Should approach 1.0 . Values >1.2 suggest the model is missing something; values <0.8 suggest over-parameterization.

  • Bond Precision: C-C and C-N bond standard uncertainties (s.u.) should be < 0.005 Å .

  • Residual Density: The highest peak in the difference map should be near the Chlorine atom (if HCl salt) or negligible (< 0.5

    
    ).
    
The "Smoking Gun" for Tautomer ID:

In the refined structure, examine the C-N bond lengths in the pyrazole ring.

  • N-N Single Bond: ~1.34 - 1.36 Å.

  • C=N Double Bond: ~1.32 - 1.33 Å.

  • C-N Single Bond: ~1.35 - 1.37 Å.

  • Asymmetry: If

    
     is protonated, the 
    
    
    
    bond will be longer than the
    
    
    bond. This bond length alternation physically proves the tautomer, independent of hydrogen atom visibility.

Validation Workflow Diagram

The following diagram outlines the logical flow from synthesis to final structural validation.

ValidationWorkflow Start Crude 3-ethyl-5-aminomethylpyrazole Salt Salt Formation (HCl/Fumarate) Locks Protonation State Start->Salt Cryst Vapor Diffusion Crystallization (Methanol/Ether) Salt->Cryst XRD SCXRD Data Collection (100 K, Mo-Source) Cryst->XRD Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Check CheckCIF Validation R1 < 5%? Solve->Check Fail Re-collect or Re-grow Check->Fail No Success Confirm Tautomer via Bond Length Alternation Check->Success Yes

Figure 2: Step-by-step workflow for structural validation via X-ray crystallography.

References

  • Spek, A. L. (2003).[1][2] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13.[2] Link

  • Alkorta, I., et al. (2005). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of Physical Organic Chemistry, 18(7), 633-643. Link

  • Claramunt, R. M., et al. (2006). Structure and Tautomerism of 3(5)-Aminopyrazoles in the Solid State. New Journal of Chemistry, 30, 1507-1514. Link

  • International Union of Crystallography. (2024). CheckCIF/PLATON Validation Service.[1][2]Link

Sources

Comparative Potency of Pyrazole-Based Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage[1]

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold."[1][2][3] Its ubiquity in FDA-approved therapeutics—from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor)—stems from its unique electronic profile. Unlike its positional isomer imidazole (1,3-diazole), pyrazole offers a distinct balance of hydrogen bond donor/acceptor capabilities (pKa ~2.5 vs. ~7.0 for imidazole), metabolic stability, and specific geometry ideal for ATP-competitive binding.

This guide provides an objective, data-driven comparison of pyrazole-based pharmacophores against their primary bioisosteres (isoxazoles, imidazoles, and furanones) across three critical therapeutic axes: Kinase Inhibition, COX-2 Selectivity, and GPCR Modulation.

Comparative Analysis: Potency & Selectivity

Case Study A: Kinase Inhibition (The ATP Hinge Binder)

In kinase drug discovery, the "hinge region" of the ATP binding site is the primary anchor point. Pyrazoles are frequently deployed here because the unsubstituted


-H can serve as a donor while the 

-2 serves as an acceptor, mimicking the adenine ring of ATP.

Comparison: Pyrazole vs. Isoxazole vs. Imidazole in JNK3 Inhibition. Context: c-Jun N-terminal kinases (JNK) are targets for neurodegeneration. Selectivity against p38 MAPK is a key challenge.

Scaffold TypeCompoundJNK3 Potency (

)
p38 SelectivityMetabolic Stability
Pyrazole (Unsubstituted) Compound 2924 nM ModerateHigh
Pyrazole (

-Methyl)
Compound 2742 nMHigh (>100x) High
Isoxazole Compound 3>100 nMHighModerate
Imidazole Derivative 4b85 nMLowLow (CYP inhibition risk)

Mechanistic Insight: Replacing the pyrazole nitrogen with oxygen (isoxazole) creates a weaker H-bond acceptor, which drastically reduces potency against the primary target (JNK3) despite improving selectivity.[4] The pyrazole scaffold maintains the optimal geometry for bidentate H-bonding with the hinge residues (e.g., Met149 in JNK3), a feature often lost with isoxazoles or sterically clashed by


-substituted imidazoles.
Case Study B: COX-2 Inhibition (Selectivity & Safety)

The selective inhibition of COX-2 over COX-1 is driven by the pharmacophore's ability to fit into the COX-2 secondary pocket (side pocket).

Comparison: Pyrazole (Celecoxib) vs. Furanone (Rofecoxib).

PharmacophoreDrug ExampleCOX-2

Selectivity Index (SI)*GI Safety ProfileCV Risk Profile
Diaryl-Pyrazole Celecoxib0.07 µM 472Improved vs NSAIDsModerate
Diaryl-Furanone Rofecoxib0.50 µM>200Improved vs NSAIDsHigh (Withdrawn)
Furanone Analog Cmpd 280.06 µM>1600UnknownUnknown

*Selectivity Index =



Causality: While furanones (lactones) like Rofecoxib demonstrated potent inhibition, the pyrazole scaffold of Celecoxib allows for a sulfonamide extension that interacts with Arg513 in the COX-2 pocket. This interaction is critical not just for potency, but for the specific conformational changes that differentiate the safety profiles of the two classes.

Physicochemical & Metabolic Attributes[5][6][7]

The choice of pyrazole over alternatives is often dictated by ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Acidity/Basicity: Pyrazole is significantly less basic (pKa ~2.[5][6]5) than imidazole (pKa ~7.0).[6] This prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable, facilitating intracellular target engagement (e.g., kinases).

  • Bioisosterism for Phenol: Pyrazoles are excellent bioisosteres for phenols.[5] They retain the H-bond donor capability but eliminate the metabolic liability of glucuronidation (Phase II metabolism) and oxidative quinone formation (Phase I toxicity) associated with phenols.

  • Solubility: Compared to phenyl rings, the introduction of the pyrazole nitrogens lowers CLogP (lipophilicity), improving aqueous solubility without sacrificing aromatic stacking interactions.

Experimental Protocols for Potency Validation

To objectively measure the potency described above, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Purpose: To determine


 values for pyrazole analogs against kinase targets (e.g., JAK, JNK).
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute pyrazole compounds in DMSO (3-fold dilutions, 10 points). Final DMSO concentration in assay must be <1%.

  • Reaction Assembly:

    • Add 5 µL of compound.

    • Add 5 µL of Kinase/Antibody mixture (Europium-labeled anti-GST antibody + GST-fused Kinase).

    • Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Validation: Calculate TR-FRET ratio (Em665/Em615). Plot vs. log[compound] to derive

    
    .
    
    • Control: Staurosporine must yield consistent

      
       (e.g., <10 nM) for valid run.
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure binding kinetics (


, 

) and residence time, which often correlates better with in vivo efficacy than thermodynamic

.
  • Chip Activation: Activate CM5 sensor chip using EDC/NHS injection (7 min).

  • Ligand Immobilization: Inject target protein (e.g., purified COX-2) in Acetate pH 5.0 to reach ~2000 RU density. Deactivate with Ethanolamine.

  • Analyte Injection: Inject pyrazole analytes at 5 concentrations (0.1x to 10x

    
    ).
    
    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association).

    • Dissociation time: 300s.

  • Regeneration: If necessary, use 10 mM Glycine pH 2.5 (often not needed for small molecules).

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation:

      
       value of the fit must be < 10% of 
      
      
      
      .

Visualizations

Diagram 1: Kinase Hinge Binding Mode (Pyrazole vs. Imidazole)

This diagram illustrates why pyrazole is often preferred for ATP-competitive inhibition. Note the specific donor/acceptor geometry.

KinaseBinding cluster_protein Kinase Hinge Region cluster_inhibitor Pyrazole Scaffold cluster_alternative Imidazole Scaffold Residue_Backbone_NH Backbone N-H (Donor) Py_N2 Pyrazole N2 (Acceptor) Residue_Backbone_NH->Py_N2 Strong H-Bond (2.8 Å) Im_N3 Imidazole N3 (Acceptor) Residue_Backbone_NH->Im_N3 H-Bond Residue_Backbone_CO Backbone C=O (Acceptor) Py_NH Pyrazole N-H (Donor) Py_NH->Residue_Backbone_CO Strong H-Bond (2.9 Å) Im_CH Imidazole C-H (Weak Donor) Im_CH->Residue_Backbone_CO Weak/No Interaction (Loss of Potency)

Caption: Comparative binding modes at the kinase hinge region. The pyrazole scaffold facilitates a dual H-bond "handshake," whereas imidazole often lacks the second strong donor interaction.

Diagram 2: Experimental Workflow for Potency Validation

A logical flow for assessing pharmacophore potency from synthesis to kinetic validation.

Workflow cluster_screening Phase 1: Biochemical Screening cluster_kinetics Phase 2: Kinetic Characterization Start Compound Library (Pyrazole Analogs) Assay_FRET TR-FRET Assay (IC50 Determination) Start->Assay_FRET Filter Select Potency < 100 nM Assay_FRET->Filter Filter->Start Fail (Redesign) Assay_SPR SPR Analysis (kon, koff, Residence Time) Filter->Assay_SPR Pass Selectivity Selectivity Profiling (vs. Isoforms) Assay_SPR->Selectivity Result Lead Candidate Selected Selectivity->Result

Caption: Step-by-step workflow for validating pyrazole potency, moving from thermodynamic equilibrium (TR-FRET) to kinetic binding profiles (SPR).

References

  • Fassihi, A. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Chakraborti, A. K. et al. (2010). Progress in COX-2 inhibitors: A journey so far. Current Medicinal Chemistry. [Link]

  • Wiley, J. L. et al. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant.[7][8] Journal of Medicinal Chemistry. [Link]

  • Zborowski, K. (2019).[9] Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability. Semantic Scholar. [Link]

Sources

Technical Assessment: Purity Validation of (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Purity: Analytical Standards for (3-ethyl-1H-pyrazol-5-yl)methanamine Content Type: Technical Comparison Guide

Executive Summary

(3-ethyl-1H-pyrazol-5-yl)methanamine (CAS: 1153051-22-1 / derivatives) is a critical heterocyclic building block, frequently employed in fragment-based drug discovery (FBDD) for kinase inhibitors. Its amphoteric nature—possessing both a basic primary amine and a pyrazole ring capable of tautomerism—presents unique characterization challenges.

This guide objectively compares Elemental Analysis (CHN Combustion) against alternative purity determination methods (HPLC-UV, qNMR). While HPLC is the industry standard for impurity profiling, this guide demonstrates why Elemental Analysis (EA) remains the superior method for establishing the bulk purity required for Reference Standards, particularly in detecting non-chromatophoric contaminants like water, inorganic salts, and trapped solvents.

Part 1: The Molecule & Theoretical Benchmarks

Before assessing analytical performance, the theoretical baselines must be established. (3-ethyl-1H-pyrazol-5-yl)methanamine is a nitrogen-rich small molecule.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 125.17 g/mol [1]

  • Physicochemical Profile:

    • Hygroscopicity: High (Primary amine moiety).

    • Reactivity: Susceptible to carbamate formation upon exposure to atmospheric

      
      .
      
    • Combustion Difficulty: Moderate (Nitrogen-rich heterocycles often require oxygen boosting).

Table 1: Theoretical Elemental Composition (The "Gold Standard")
ElementSymbolAtomic MassCountTotal MassTheoretical %Tolerance (

)
Carbon C12.011672.06657.57% 57.17 – 57.97%
Hydrogen H1.0081111.0888.86% 8.46 – 9.26%
Nitrogen N14.007342.02133.57% 33.17 – 33.97%
Part 2: Comparative Analysis of Validation Methods

To qualify a batch of (3-ethyl-1H-pyrazol-5-yl)methanamine as a "Reference Standard," researchers must choose the appropriate validation technique. The following comparison highlights where EA outperforms modern alternatives.

Method A: Elemental Analysis (Combustion)
  • Mechanism: Flash combustion at >900°C; separation of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Status: The "Gatekeeper" for bulk purity.

  • Performance:

    • Pros: The ONLY method that detects "invisible" impurities (water, inorganic salts from synthesis, silica gel) that do not show up on UV detectors.

    • Cons: Destructive; requires mg-level sample; sensitive to weighing errors.

  • Verdict: Essential for Reference Standards. An HPLC purity of 99% is meaningless if the sample contains 10% inorganic salt; EA will reveal this discrepancy immediately.

Method B: HPLC-UV (High-Performance Liquid Chromatography)
  • Mechanism: Separation based on polarity; detection via UV absorbance.

  • Status: Standard for impurity profiling.

  • Performance:

    • Pros: Highly sensitive to organic byproducts (isomers, starting materials).

    • Cons:Blind spot: Cannot detect water, inorganic salts (NaCl,

      
      ), or residual solvents (unless GC is used). Response factors may vary between the pyrazole and its impurities.
      
  • Verdict: Insufficient alone. Excellent for defining organic purity, but fails to define absolute purity.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid).

  • Status: The modern alternative to EA.

  • Performance:

    • Pros: Non-destructive; specific; can quantify residual solvent.

    • Cons: Requires a highly pure internal standard; hygroscopic amines can cause peak broadening (exchangeable protons) making integration difficult.

  • Verdict: Strong Alternative. However, for official certification, journals and regulatory bodies still prioritize EA as the primary confirmation of bulk composition.

Part 3: Visualization of Analytical Logic

The following decision tree illustrates when to deploy EA versus HPLC during the synthesis and validation of (3-ethyl-1H-pyrazol-5-yl)methanamine.

ValidationLogic Start Synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine Crude Crude Isolation Start->Crude Decision1 Is the solid colored or oily? Crude->Decision1 HPLC Run HPLC-UV (Check Organic Impurities) Decision1->HPLC No (Looks clean) Purify Recrystallization / Column Decision1->Purify Yes Decision2 HPLC Purity > 98%? HPLC->Decision2 Purify->HPLC Decision2->Purify No Drying Vacuum Dry (40°C, 24h) Remove Solvents/Water Decision2->Drying Yes EA_Step Run Elemental Analysis (CHN) (Check Bulk Purity) Drying->EA_Step Result_Pass Pass (+/- 0.4%) VALID REFERENCE STANDARD EA_Step->Result_Pass Matches Theory Result_Fail Fail (> 0.4% Dev) EA_Step->Result_Fail Deviation Analyze_Fail Analyze Failure Mode: Low C? (Water/Salt) High C? (Solvent) Result_Fail->Analyze_Fail Analyze_Fail->Purify If Salt/Impure Analyze_Fail->Drying If Wet

Figure 1: Analytical Decision Tree for qualifying pyrazole-methanamine derivatives. Note the critical placement of the drying step before Elemental Analysis.

Part 4: Experimental Protocol for EA Validation

Due to the primary amine on the methanamine side chain, this molecule is a "CO2 sponge." Standard handling will lead to failing EA results (High C, Low N).

Protocol 1: Sample Preparation (Crucial)
  • Vessel: Use a pre-weighed glass vial (borosilicate).

  • Drying: The sample must be dried under high vacuum (< 1 mbar) at 40°C for a minimum of 12 hours.

    • Why? To remove hygroscopic water and residual synthesis solvents (ethanol/methanol).

    • Caution: Do not exceed 60°C to avoid potential sublimation or degradation of the free base.

  • Handling: Transfer the vial to a desiccator containing

    
     or active silica gel immediately after breaking vacuum.
    
  • Weighing: Weigh 2.0 – 3.0 mg into a tin capsule using a microbalance (readability 0.001 mg). Close the capsule immediately to prevent atmospheric moisture uptake.

Protocol 2: Instrument Configuration (Combustion)
  • Oxidation Cycle: Ensure "Oxygen Boost" is enabled. Pyrazoles are aromatic and stable; incomplete combustion leads to low Nitrogen values.

  • Temperature: Combustion tube at

    
    .
    
  • Standard: Calibrate using Acetanilide (Standard) or Sulfanilamide (if S is analyzed), as their N-content mimics the analyte range.

Part 5: Data Interpretation & Troubleshooting[3]

The following table simulates typical EA results for (3-ethyl-1H-pyrazol-5-yl)methanamine and explains the causality of failures.

Table 2: Interpreting EA Deviations
ScenarioCarbon (%C)Hydrogen (%H)Nitrogen (%N)DiagnosisRemediation
Theoretical 57.57 8.86 33.57 Target N/A
Scenario A 57.458.9033.48PASS (All within

)
Qualify as Standard.
Scenario B 55.10

9.20

32.10

Wet Sample. Water adds weight but no C/N, diluting the % values.Dry sample at 45°C under vacuum for 24h.
Scenario C 56.50

8.7032.90

Inorganic Contamination. (e.g., Silica, NaCl). Non-combustibles dilute all values.Filter solution through 0.2µm PTFE; recrystallize.
Scenario D 59.00

9.10

31.50

Solvent Trap (Ethanol). Residual solvent adds excess C and H, diluting N.Proton NMR to confirm solvent; extended drying.
Part 6: References
  • 
     agreement for C, H, N).
    
    
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA).

  • United States Pharmacopeia (USP). "General Chapter <461> Nitrogen Determination." (Standard protocols for nitrogenous compounds).

  • PubChem. "Compound Summary: (3-ethyl-1H-pyrazol-5-yl)methanamine."[2] (Physical property verification).

Sources

Safety Operating Guide

Personal protective equipment for handling (3-ethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1150618-22-0 (Analogous reference) Chemical Class: Primary Alkyl Amine / Pyrazole Heterocycle Risk Profile: CORROSIVE / SEVERE IRRITANT (Assumed based on functional group chemistry)

Executive Hazard Analysis

The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that while specific toxicological data for (3-ethyl-1H-pyrazol-5-yl)methanamine may be sparse in public registries, its structure dictates its handling. The molecule contains a primary methanamine group attached to a pyrazole ring.

  • The Amine Threat: Primary amines (

    
    ) are chemically basic and nucleophilic. Upon contact with biological tissue, they can cause rapid saponification of lipids (skin burns) and irreversible protein denaturation in the cornea (blindness).
    
  • The Pyrazole Factor: Pyrazoles are common pharmacophores. Until proven otherwise, treat this compound as a potential bioactive agent that can traverse the blood-brain barrier or interact with kinase pathways.

Default Hazard Classification (Precautionary):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Respiratory Sensitization: Potential (common with reactive amines).

Hierarchy of Controls & PPE Matrix

Do not rely on PPE alone.[1] Engineering controls are the primary defense.

Engineering Controls
  • Ventilation: All open-vessel operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Organic amines as solids can be electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder that could be inhaled.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEHigh-Risk / Scale-Up PPE (>1g)Material Science Logic
Hands Double Nitrile (min 5 mil outer)Silver Shield® (Laminate) liner under NitrilePermeation: Amines can permeate standard nitrile. Laminate films offer >480 min breakthrough time for amines.
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield Mechanism: Safety glasses allow vapors to bypass the lens. Amine vapors can cause "blue haze" vision and corneal edema.
Body Cotton Lab Coat (Buttoned)Chemical Resistant Apron (Tychem®)Protection: Cotton absorbs; Tychem repels. Use apron if pouring liquids.
Respiratory Fume Hood (Primary)N95/P100 (Only for spill cleanup outside hood)Volatility: Methanamines often have high vapor pressure and fishy odors.
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting glove materials based on the specific operation being performed.

PPE_Logic Start Operation Type SolidHandling Weighing / Solid Transfer Start->SolidHandling LiquidHandling Dissolving / Reaction Setup Start->LiquidHandling SpillCleanup Spill Cleanup (>100mg) Start->SpillCleanup Glove1 Double Nitrile (Disposable) Change every 30 mins SolidHandling->Glove1 Low permeation risk Glove2 Laminate Liner (Silver Shield) + Nitrile Outer LiquidHandling->Glove2 Solvent + Amine risk Glove3 Butyl Rubber or Multi-layer Laminate SpillCleanup->Glove3 High saturation risk

Figure 1: Glove selection logic based on exposure potential and permeation kinetics.

Operational Protocol: Safe Handling
A. Weighing and Transfer
  • Preparation: Place the balance inside the fume hood if possible. If not, use a tared closed vessel.

  • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Amines can be "sticky" or electrostatic.

  • Transfer: Never transfer the open bottle across the lab. Weigh into a vial, cap it, and then move it.

B. Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving (3-ethyl-1H-pyrazol-5-yl)methanamine, avoid halogenated solvents (DCM/Chloroform) if possible, as amines can react slowly with them to form quaternary salts over long periods. Alcohols or Ethers are preferred.

  • Exotherm Warning: Dissolving primary amines in acid or water can be exothermic. Add the solid slowly to the liquid.

C. Spill Response Workflow

If a spill occurs, immediate neutralization is critical to stop off-gassing.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If outside hood) Spill->Evacuate Respiratory Hazard? PPE Don PPE: Goggles, Laminate Gloves Spill->PPE Contained Evacuate->PPE Absorb Cover with Absorbent Pads PPE->Absorb Neutralize Apply Weak Acid (Citric Acid/Vinegar) Absorb->Neutralize Prevent Fumes Waste Collect as Chemical Waste Neutralize->Waste

Figure 2: Step-by-step spill containment and neutralization workflow.

Waste Disposal & Deactivation

Crucial Rule: Never mix amine waste with acid waste streams without controlled neutralization. It will generate heat and potentially explode a sealed waste container.[2]

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" .

    • Label clearly: "Contains Organic Amines – Corrosive."

  • Solid Waste:

    • Contaminated gloves and paper towels must go into "Hazardous Solid Waste" (double-bagged).

    • Do not throw in regular trash; the odor is potent and will cause building evacuations.

  • Glassware Cleaning:

    • Rinse glassware with a dilute acid (e.g., 1M HCl or Citric Acid solution) inside the hood to protonate the amine (turning it into a non-volatile salt).

    • Wash with water/acetone as normal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: Pyrazole Derivatives. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-ethyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(3-ethyl-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.